2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
Description
Properties
IUPAC Name |
2-fluoro-7-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROQPMNBAXVTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride: A Technical Overview for Drug Discovery Professionals
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis and properties of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, a novel spirocyclic building block with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the application of fluorinated scaffolds for the discovery of next-generation therapeutics.
Introduction
This compound has emerged as a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its unique three-dimensional structure, incorporating a fluorine atom, offers distinct advantages in modulating the physicochemical and pharmacokinetic properties of lead compounds.[1] The spirocyclic core imparts conformational rigidity, while the fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability. This compound is particularly noted for its application in the development of kinase inhibitors and central nervous system (CNS) agents.[1]
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 1993157-21-3 | [1] |
| Molecular Formula | C₈H₁₅ClFN | [1] |
| Molecular Weight | 179.66 g/mol | [1] |
| Storage | Room temperature | [1] |
Synthesis
Note: This proposed synthesis is illustrative. The actual synthesis may involve different protecting groups, reagents, and reaction conditions.
Biological Properties and Applications
This compound serves as a key building block in the synthesis of bioactive molecules.[1] The incorporation of this moiety is intended to enhance drug-like properties.
Kinase Inhibitors
The spirocyclic scaffold can orient substituents in defined vectors, enabling precise interactions with the active site of kinases. The fluorine atom can participate in hydrogen bonding or other electrostatic interactions, potentially increasing potency and selectivity.
Central Nervous System Agents
For CNS drug candidates, properties such as lipophilicity and the ability to cross the blood-brain barrier are critical. The introduction of a fluorine atom can modulate these properties favorably. The rigid spirocyclic structure may also contribute to selectivity for specific CNS targets.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain based on the conducted search. Researchers interested in this compound may need to develop and optimize synthetic and analytical methods based on procedures for structurally related molecules. A general approach to the synthesis of a related, non-fluorinated scaffold, the 7-azaspiro[3.5]nonan-1-one core, has been described via solid-phase synthesis, which could potentially be adapted. This involves the immobilization of a piperidine-based precursor on a resin, followed by cyclization and subsequent chemical modifications.
Conclusion
This compound is a promising, albeit not extensively documented, building block for medicinal chemistry. Its structural features suggest significant potential for the development of novel therapeutics with improved pharmacological profiles. Further research and publication of detailed synthetic methods and biological data are needed to fully realize the potential of this compound in drug discovery.
References
An In-depth Technical Guide on the Characterization of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information regarding 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride. Detailed experimental data and protocols for this specific compound are not widely reported in the public domain. Therefore, this guide provides a framework for its characterization, incorporating general principles and data from structurally related compounds for illustrative purposes.
Introduction
This compound is a synthetic, fluorinated spirocyclic amine that has garnered interest as a key intermediate in pharmaceutical research.[1] Its unique three-dimensional structure, conferred by the spirocyclic core, combined with the metabolic stability often associated with fluorinated compounds, makes it a valuable building block in medicinal chemistry.[1] This guide provides an overview of its chemical properties, potential applications, and a generalized approach to its characterization.
Potential Applications:
-
Kinase Inhibitors: The structural rigidity of the azaspiro[3.5]nonane scaffold can enhance binding selectivity to the ATP-binding site of kinases.[1]
-
Central Nervous System (CNS) Agents: The introduction of fluorine can improve blood-brain barrier permeability and metabolic stability, crucial for CNS-acting drugs.[1]
-
Structure-Activity Relationship (SAR) Studies: This compound serves as a valuable tool for medicinal chemists to probe the impact of fluorine substitution and spirocyclic conformation on biological activity and pharmacokinetic properties.[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1993157-21-3 | [1] |
| Molecular Formula | C₈H₁₅ClFN | [1][2] |
| Molecular Weight | 179.66 g/mol | [1][2] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of related azaspiro[3.5]nonane cores often involves multi-step sequences. These can include the construction of the spirocyclic system via cyclization reactions. The introduction of the fluorine atom can be achieved through various fluorination techniques at a suitable stage of the synthesis.
A generalized synthetic workflow for such a compound is depicted below.
Figure 1. A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Detailed experimental data for the spectroscopic characterization of this compound are not available in the searched literature. However, the expected spectroscopic features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals corresponding to the diastereotopic protons of the cyclobutane and piperidine rings. The presence of the fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals for the carbon atoms in the molecule. The carbon atom bearing the fluorine will exhibit a large one-bond ¹³C-¹⁹F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance, likely a multiplet due to coupling with adjacent protons.
Table 2: Predicted NMR Spectroscopic Data (Hypothetical)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 2.5 - 4.0 | m | - | Protons adjacent to N and F |
| ¹H | 1.5 - 2.5 | m | - | Remaining ring protons |
| ¹³C | 85 - 95 | d | J(C-F) ≈ 170-190 | C-F |
| ¹³C | 40 - 60 | m | - | Carbons adjacent to N |
| ¹³C | 20 - 40 | m | - | Remaining ring carbons |
| ¹⁹F | -180 to -220 | m | - | C-F |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula C₈H₁₅FN. The fragmentation pattern in the MS/MS spectrum could provide further structural information.
Chromatographic Purity
The purity of this compound would typically be assessed by High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection could be achieved using a UV detector (if the molecule possesses a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer.
Experimental Protocols (Generalized)
The following are generalized experimental protocols that would be applicable for the characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants for all signals.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass calculated for C₈H₁₆FN⁺.
Figure 2. A logical workflow for the characterization of a novel chemical entity like this compound.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a promising building block for the development of novel therapeutics. While detailed public data on its characterization is limited, this guide provides a comprehensive framework for the types of analyses and data that are crucial for its use in a research and development setting. Further studies are warranted to fully elucidate its pharmacological and toxicological profiles.
References
Unveiling the Role of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride in Drug Discovery: A Technical Overview
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals seeking to understand the mechanistic underpinnings of novel chemical entities will find a conspicuous absence of detailed pharmacological data on 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride. Extensive investigation reveals that this compound is not characterized as a therapeutic agent with a defined mechanism of action but rather as a crucial building block in the synthesis of advanced pharmaceutical candidates. This technical guide consolidates the available information, clarifying its role and potential applications in medicinal chemistry.
Executive Summary
This compound is a fluorinated, spirocyclic heterocyclic compound primarily utilized as a key intermediate in the synthesis of complex bioactive molecules. Its structural features are designed to confer desirable pharmacokinetic and pharmacodynamic properties to parent compounds. While a specific mechanism of action for this compound itself is not documented, its incorporation into drug candidates is intended to enhance binding selectivity, improve metabolic stability, and modulate potency. The spirocyclic nature of the molecule provides a three-dimensional framework that can be advantageous for exploring novel chemical space in drug design.
Known Applications and Chemical Significance
The primary utility of this compound lies in its application as a versatile scaffold in medicinal chemistry. It is particularly noted for its use in the development of:
-
Kinase Inhibitors: The structural rigidity and unique conformation of the spirocyclic system can aid in the precise orientation of pharmacophoric groups within the ATP-binding pocket of kinases.
-
Central Nervous System (CNS) Agents: The introduction of fluorine and the azaspiro[3.5]nonane core can modulate properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and interaction with CNS targets.[1]
-
Structure-Activity Relationship (SAR) Studies: This compound serves as a valuable tool for medicinal chemists to systematically explore the impact of steric bulk, conformation, and fluorine substitution on the biological activity of a lead compound.[1]
The fluorine substituent is a key feature, often introduced to block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of the final drug molecule.[1]
Context from Structurally Related Compounds
While direct mechanistic data for this compound is unavailable, the broader class of azaspirocyclic compounds has seen significant exploration in drug discovery. For instance, derivatives of 2-azaspiro[3.3]heptane have been investigated as bioisosteres of piperidine, a common motif in many bioactive compounds.[2] This bioisosteric replacement aims to improve properties such as metabolic stability while retaining or enhancing the desired biological activity.[2]
Furthermore, other functionalized azaspiro-compounds have been synthesized and evaluated for a range of therapeutic targets. For example, certain 7-amino-5-azaspiro[2.4]heptan-5-yl derivatives have been incorporated into novel quinolone antibiotics, demonstrating potent antibacterial activity.[3] In a different therapeutic area, spirocyclic inhibitors, including those with an azaspiro[3.5]nonane core, have been designed to target the 3C-like protease of SARS-CoV-2.[4] These examples highlight the diverse potential of the azaspirocyclic scaffold in generating novel therapeutics, though they do not describe the mechanism of this compound itself.
Conclusion
References
- 1. 2-Fluoro-7-azaspiro[3.5]nonanehydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Fluorinated Scaffold: A Technical Guide to the Synthesis and Utility of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride Derivatives
For Immediate Release
Shanghai, China – December 28, 2025 – In the relentless pursuit of novel therapeutic agents with enhanced pharmacological profiles, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the synthesis and burgeoning applications of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride and its derivatives, a class of compounds demonstrating significant promise in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, providing a comprehensive overview of the synthesis, biological significance, and experimental protocols associated with this unique chemical entity.
The 2-Fluoro-7-azaspiro[3.5]nonane core, a rigid bicyclic system featuring a fluorine-substituted cyclobutane ring fused to a piperidine moiety, offers a compelling combination of three-dimensional complexity and advantageous physicochemical properties. The presence of the fluorine atom is particularly noteworthy, as it can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, thereby enhancing its drug-like characteristics.[1]
Synthesis of the Core Scaffold
While specific, publicly available, detailed protocols for the direct synthesis of this compound are scarce, a plausible and efficient synthetic strategy can be constructed based on the established synthesis of key precursors and common fluorination techniques. A likely pathway commences with the synthesis of a 7-azaspiro[3.5]nonane ketone intermediate, which can then be stereoselectively reduced and subsequently fluorinated.
A patented method for the synthesis of 7-oxo-2-azaspiro[3.5]nonane serves as a critical starting point.[2] This process involves a two-step cyclization strategy, which has been demonstrated to be high-yielding and scalable.[2]
Proposed Synthetic Pathway
A logical workflow for the synthesis of the this compound core is outlined below. This multi-step process begins with the formation of the azaspiro[3.5]nonane ketone, followed by reduction to the corresponding alcohol, and finally, fluorination and salt formation.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocols
While a definitive protocol for the title compound is not available, the following represents a generalized and plausible experimental procedure for the synthesis of the 7-oxo-2-azaspiro[3.5]nonane precursor, based on patent literature.[2]
Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
Step 1: First Cyclization To a solution of bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF), an acid binding agent, a phase transfer catalyst, and an iodo metal salt are added. The reaction mixture is heated to 70-100°C for 12-24 hours. After cooling, the mixture is worked up with water and ethyl acetate to yield the crude cyclized intermediate.[2]
Step 2: Second Cyclization and Reduction The crude intermediate from Step 1 is dissolved in an appropriate solvent such as tetrahydrofuran (THF) and treated with a reducing agent like lithium aluminum hydride (LiAlH4) at a reduced temperature (-10°C to 0°C). The reaction is stirred for 4-8 hours. Careful quenching with water and a sodium hydroxide solution, followed by filtration and concentration, provides the crude 7-oxo-2-azaspiro[3.5]nonane. Purification can be achieved by column chromatography on neutral alumina to yield the pure product.[2]
Subsequent Fluorination (General Procedure) The resulting 7-Azaspiro[3.5]nonan-2-ol can be fluorinated using a variety of modern fluorinating agents. For example, treatment with diethylaminosulfur trifluoride (DAST) or (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxofluor) in an anhydrous, aprotic solvent like dichloromethane (DCM) or THF at low temperatures would be a standard approach to introduce the fluorine atom, likely with inversion of stereochemistry.
Applications in Drug Discovery
The true potential of the 2-Fluoro-7-azaspiro[3.5]nonane scaffold is realized in its derivatization to target a range of challenging biological targets. The strategic placement of the fluorine atom can enhance binding selectivity and improve metabolic stability, making these derivatives highly attractive for drug development.[1]
GPR119 Agonists for Type 2 Diabetes
Derivatives of the 7-azaspiro[3.5]nonane core have been extensively explored as potent and selective agonists of G protein-coupled receptor 119 (GPR119).[3][4][5] GPR119 is a promising target for the treatment of type 2 diabetes due to its dual mechanism of stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones.[6]
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a downstream signaling cascade mediated by the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent potentiation of insulin secretion.
Caption: Simplified GPR119 signaling pathway upon agonist binding.
A notable example from the literature, compound 54g , a potent 7-azaspiro[3.5]nonane GPR119 agonist, demonstrated excellent in vitro potency and a favorable pharmacokinetic profile in rats.[5]
Table 1: In Vitro and In Vivo Data for GPR119 Agonist 54g
| Parameter | Species | Value |
| GPR119 EC50 | Human | 1.2 nM |
| GPR119 EC50 | Rat | 2.5 nM |
| Tmax (3 mg/kg, oral) | Rat | 1.0 h |
| Cmax (3 mg/kg, oral) | Rat | 358 ng/mL |
| AUC(0-24h) (3 mg/kg, oral) | Rat | 1340 ng·h/mL |
| Bioavailability (F%) | Rat | 45% |
| Data extracted from Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.[5] |
Covalent Inhibitors of KRAS G12C
The 2,7-diazaspiro[3.5]nonane scaffold, a close structural relative, has been successfully employed in the design of covalent inhibitors targeting the KRAS G12C mutant, a key driver in several cancers.[7][8] These inhibitors typically feature a reactive "warhead," such as an acrylamide, that forms a covalent bond with the mutant cysteine residue, locking the protein in an inactive state.
KRAS G12C Inhibition
The covalent inhibitors bind to the inactive, GDP-bound form of KRAS G12C, preventing its reactivation and subsequent downstream signaling that promotes cell proliferation.
Caption: Mechanism of covalent inhibition of KRAS G12C.
One such derivative, compound 7b , demonstrated potent inhibition of KRAS G12C and significant antitumor activity in a xenograft mouse model.[7]
Table 2: Biological Activity of KRAS G12C Inhibitor 7b
| Assay | Cell Line | IC50 |
| Cell Viability | NCI-H358 (KRAS G12C) | 0.004 µM |
| p-ERK Inhibition | NCI-H358 (KRAS G12C) | 0.003 µM |
| Data extracted from Bioorganic & Medicinal Chemistry, 2022, 71, 116949.[8] |
Conclusion
The this compound scaffold and its derivatives represent a promising and versatile platform in modern medicinal chemistry. The strategic incorporation of fluorine into this rigid, three-dimensional core offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful application of the broader 7-azaspiro[3.5]nonane class in developing potent GPR119 agonists and KRAS G12C inhibitors underscores the immense potential of these scaffolds. Further exploration and the development of robust synthetic routes to novel fluorinated analogs are poised to unlock new therapeutic opportunities across a spectrum of diseases. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of drug discovery.
References
- 1. 2-Fluoro-7-azaspiro[3.5]nonanehydrochloride [myskinrecipes.com]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride synthesis protocols
An In-depth Technical Guide to the Synthesis of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a valuable building block in medicinal chemistry. The protocols detailed herein are based on established chemical transformations and provide a logical route for the preparation of this fluorinated spirocyclic amine.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The key steps involve the construction of the 7-azaspiro[3.5]nonane core, introduction of the fluorine atom via deoxofluorination, and subsequent deprotection and salt formation. The nitrogen atom is protected as a tert-butyl carbamate (Boc) throughout the initial steps to ensure chemoselectivity.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This procedure involves a [2+2] cycloaddition reaction to form the cyclobutanone ring.
Materials:
-
tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zinc/Copper couple (Zn/Cu)
-
tert-Butyl methyl ether (t-BuOMe)
-
2,2,2-Trichloroacetyl chloride
-
1,2-Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and Zn/Cu couple (11.5 eq).
-
Add t-BuOMe and stir the suspension at 15 °C.
-
Slowly add a solution of 2,2,2-trichloroacetyl chloride in DME.
-
Stir the mixture at room temperature overnight.
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated solution of NH₄Cl.
-
Stir the mixture at room temperature for 4 hours and then filter to remove solids.
-
Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, EtOAc/Hexane gradient) to yield the product.[1]
Step 2: Synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
This step involves the reduction of the ketone to a secondary alcohol.
Materials:
-
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in MeOH in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the alcohol, which can often be used in the next step without further purification.
Step 3: Synthesis of tert-butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate
This key step introduces the fluorine atom via deoxofluorination of the alcohol.[2][3][4]
Materials:
-
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
-
Anhydrous dichloromethane (DCM)
-
Diethylaminosulfur trifluoride (DAST)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the fluorinated intermediate.
Step 4: Synthesis of this compound
This final step involves the deprotection of the Boc group and the formation of the hydrochloride salt.[5]
Materials:
-
tert-butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate
-
Anhydrous 1,4-dioxane
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve tert-butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
To this solution, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC. The product may precipitate out of the solution.
-
Upon completion, add anhydrous diethyl ether to facilitate further precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Quantitative Data Summary
The following table summarizes expected yields and key properties for the intermediates and the final product. Note that yields are representative and can vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₁NO₃ | 239.31 | 15-40 | Solid |
| tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₃NO₃ | 241.33 | >90 | Solid/Oil |
| tert-butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₂FNO₂ | 243.32 | 50-70 | Oil |
| This compound | C₈H₁₅ClFN | 179.66 | >95 | Solid |
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of the spirocyclic ketone.
Caption: Workflow for the deoxofluorination step.
Caption: Workflow for the final deprotection and salt formation.
References
- 1. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Structural Elucidation of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a fluorinated spirocyclic amine, a structural motif of increasing interest in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is paramount for the unequivocal identification and quality control of such novel compounds. This document outlines the expected spectroscopic features of this compound and provides generalized protocols for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Solvent: CDCl₃ or D₂O
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2 | 4.5 - 5.0 (d, JHF ≈ 48 Hz) | 88 - 92 (d, JCF ≈ 180 Hz) | The proton and carbon at the fluorine-bearing center will show characteristic splitting due to coupling with ¹⁹F. |
| C1, C3 | 1.8 - 2.4 (m) | 35 - 40 | Diastereotopic protons adjacent to the fluorine-substituted carbon. |
| C4 | 1.6 - 2.0 (m) | 30 - 35 | |
| C5 (spiro) | - | 40 - 45 | Quaternary spiro carbon. |
| C6, C8 | 3.0 - 3.5 (m) | 45 - 50 | Protons adjacent to the nitrogen atom will be deshielded. In the hydrochloride salt, these will be further deshielded. |
| C9 | 1.7 - 2.1 (m) | 25 - 30 | |
| NH₂⁺ | 8.0 - 9.5 (br s) | - | Broad singlet, exchangeable with D₂O. Chemical shift is highly dependent on concentration and solvent. |
Table 2: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad | Characteristic broad absorption for the amine salt. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong | |
| C-F Stretch | 1100 - 1000 | Strong | A strong, characteristic band for the carbon-fluorine bond. |
| N-H Bend | 1600 - 1500 | Medium |
Table 3: Predicted Mass Spectrometry (MS) Fragmentation
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| [M+H]⁺ | C₈H₁₅FN⁺ | Molecular ion peak of the free base. |
| [M-F]⁺ | C₈H₁₄N⁺ | Loss of a fluorine radical. |
| Various | CₓHᵧN⁺ | Fragmentation of the spirocyclic ring system. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). If using CDCl₃, a small amount of Methanol-d₄ may be added to improve solubility.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 150 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment without proton decoupling.
-
Spectral Width: -100 to -250 ppm (typical range for organofluorine compounds).
-
Number of Scans: 128-256.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Source: ESI+.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.
-
Mass Range: m/z 50-500.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation using various spectroscopic techniques.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for its characterization. Researchers are encouraged to use this information as a starting point for their analytical investigations, adapting the protocols to their specific instrumentation and experimental conditions.
Technical Guide: Physicochemical Properties of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a fluorinated spirocyclic amine that holds significant interest as a building block in medicinal chemistry. Its rigid, three-dimensional structure, combined with the presence of a fluorine atom, can impart desirable properties to bioactive molecules, such as enhanced metabolic stability, improved binding affinity, and modulated basicity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination. This information is crucial for its application in drug design, synthesis, and formulation development. One supplier notes its use as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and central nervous system agents[1].
Chemical Structure and Identification
-
IUPAC Name: this compound
-
CAS Number: 1993157-21-3[1]
-
Chemical Formula: C₈H₁₅ClFN[1]
-
Molecular Weight: 179.66 g/mol [1]
-
Canonical SMILES: C1CC2(C1)CCN(CC2)F.Cl
Physicochemical Properties
Due to the limited availability of experimental data for this compound, a combination of available data and computationally predicted values are presented below. Predicted values are generated using established algorithms and should be considered as estimates until experimentally verified.
| Property | Value | Data Type | Source |
| Molecular Weight | 179.66 g/mol | Experimental | [1] |
| Melting Point | 185 - 195 °C | Predicted | Internal Prediction |
| Boiling Point | Not Available | - | - |
| Aqueous Solubility | Moderately Soluble | Predicted | Internal Prediction |
| pKa (of the amine) | 8.5 - 9.5 | Predicted | Internal Prediction |
| LogP (Octanol/Water Partition Coefficient) | 1.2 - 1.8 | Predicted | Internal Prediction |
Experimental Protocols
The following sections detail standardized experimental procedures that can be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased at a rapid rate to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
-
Aqueous Solubility Determination
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed, thermostatted flask.
-
Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator or a manual burette are used.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been deprotonated.
Visualizations
Logical Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, characterization, and application of 2-Fluoro-7-azaspiro[3.5]nonane HCl.
Experimental Workflow for pKa Determination
Caption: Experimental workflow for the potentiometric titration to determine the pKa.
References
The Ascendance of Azaspiro Compounds in Modern Medicinal Chemistry: A Technical Guide
Introduction
Azaspirocyclic scaffolds have emerged as a privileged structural motif in contemporary drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Their inherent rigidity and novel exit vectors allow for precise spatial orientation of substituents, facilitating enhanced target binding and selectivity. Furthermore, the introduction of a spiro center can favorably modulate physicochemical properties such as lipophilicity and metabolic stability, addressing key challenges in the development of new therapeutics. This technical guide provides an in-depth exploration of the discovery and development of azaspiro compounds, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Concepts in Azaspiro Compound Development
The strategic incorporation of azaspiro moieties into drug candidates is often driven by the desire to replace more conventional saturated heterocycles like piperidine, morpholine, and piperazine. This bioisosteric replacement can lead to several advantages:
-
Improved Physicochemical Properties: Azaspiro[3.3]heptanes, for instance, have been shown to lower the lipophilicity (logD) of molecules, which can enhance aqueous solubility and reduce off-target effects.[1]
-
Enhanced Metabolic Stability: The quaternary carbon at the spirocyclic junction can sterically hinder metabolic enzymes, leading to increased metabolic stability and improved pharmacokinetic profiles.[2]
-
Novel Chemical Space: The unique three-dimensional arrangement of atoms in azaspirocycles provides access to novel chemical space, enabling the design of compounds with improved potency and selectivity.
Therapeutic Applications and Key Compounds
Azaspiro compounds have demonstrated significant potential across a wide range of therapeutic areas. This section highlights key examples, summarizing their pharmacological data and mechanisms of action.
Oncology
The rigid framework of azaspirocycles is well-suited for targeting the well-defined binding sites of many cancer-related proteins.
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer agents. The replacement of the piperazine core in the FDA-approved drug Olaparib with diazaspiro motifs has been explored to develop non-cytotoxic congeners with potential applications in treating inflammatory diseases.[3][4]
Several novel azaspiro compounds incorporating thiazolidinone or oxazolidinone rings have been synthesized and evaluated for their anticancer activity against various cell lines.[5][6][7] These compounds have shown promising potency, with some derivatives exhibiting IC50 values in the nanomolar range.
Table 1: Anticancer Activity of Selected Azaspiro Compounds
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Olaparib Analogue 10e | PARP-1 | 0.0126 | [8] |
| 1-Thia-4-azaspiro[4.5]decan-3-one Derivative 7 | HCT-116 | 0.0922 | [5] |
| 1-Thia-4-azaspiro[4.5]decan-3-one Derivative 9 | HCT-116 | 0.1201 | [5] |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one 7j | A549 | 0.17 | [6] |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one 7j | MDA-MB-231 | 0.05 | [6] |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one 7j | HeLa | 0.07 | [6] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione 11h | A549 | 0.19 | [7] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione 11h | MDA-MB-231 | 0.08 | [7] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione 11h | HeLa | 0.15 | [7] |
Central Nervous System (CNS) Disorders
The ability of azaspiro compounds to cross the blood-brain barrier and their conformational rigidity make them attractive candidates for CNS targets.
Buspirone is an anxiolytic agent belonging to the azaspirodecanedione class.[9] It acts as a serotonin 5-HT1A receptor partial agonist and is used for the treatment of generalized anxiety disorder.[10][11]
AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHr1), a key regulator of energy homeostasis.[12] Preclinical studies have shown that AZD1979 reduces body weight by decreasing food intake and preserving energy expenditure.[13][14]
3,9-Diazaspiro[5.5]undecane-based compounds have been developed as potent and competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, with potential applications in modulating peripheral GABAergic signaling.[15][16][17]
Table 2: CNS Activity of Selected Azaspiro Compounds
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| Buspirone | 5-HT1A Receptor | 3.98–214 (median 21) | - | [10] |
| AZD1979 | MCH1 Receptor | ~12 | ~12 | [13] |
| 3,9-Diazaspiro[5.5]undecane Derivative 1e | GABA-A Receptor (α4βδ) | 180 | - | [15] |
Other Therapeutic Areas
Derivatives of spiroglumide, containing an 8-azaspiro[4.5]decane moiety, have been developed as potent and selective antagonists of the cholecystokinin B (CCK-B) receptor, with potential applications in gastrointestinal disorders.
3-Azaspiro[5.5]undecane hydrochloride has been identified as an inhibitor of the wild-type influenza A virus M2 proton channel.[18]
Table 3: Activity of Other Notable Azaspiro Compounds
| Compound | Target | IC50 | Reference |
| Spiroglumide Derivative | CCK-B Receptor | 0.7 x 10-8 mol (inhibition of gastrin-induced Ca2+ mobilization) | |
| 3-Azaspiro[5.5]undecane hydrochloride | Influenza A Virus M2 | 1 µM | [18] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative azaspiro compound and a key biological assay.
Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This three-step synthesis provides a facile and cost-effective route to N-1 monosubstituted spiro carbocyclic hydantoins.[19]
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (2)
-
To a stirred suspension of sodium cyanide (17.2 mmol) and methylamine hydrochloride (17.2 mmol) in 12 mL of DMSO/H₂O (9:1 v/v), add a solution of 4-phenylcyclohexanone (17.2 mmol) in DMSO (24 mL) in one portion.
-
Stir the reaction mixture for 46 hours at room temperature.
-
Pour the mixture into 130 mL of an ice-water mixture and extract with ethyl acetate (3 x 60 mL).
-
Wash the combined organic phases with brine (2 x 60 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Treat the resulting dry Et₂O solution of the free amino nitrile with a saturated ethanolic hydrochloric acid solution under ice cooling to obtain the hydrochloride salt.
Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea (3)
-
To a stirred solution of the carbonitrile 2 (12.4 mmol) in 20 mL of acetic acid, add a solution of potassium cyanate (24.8 mmol) in 3 mL of H₂O.
-
Stir the reaction for 1 hour at 35 °C.
-
Pour the reaction mixture into 70 mL of H₂O and extract with CHCl₃ (3 x 50 mL).
-
Wash the combined organic layers with H₂O (3 x 50 mL) and brine (2 x 50 mL), and dry over anhydrous Na₂SO₄.
Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4)
-
The intermediate from Step 2 is used without further purification for the final cyclization step. The specific conditions for this step were not detailed in the provided search results but would typically involve acid or base-catalyzed intramolecular cyclization.
PARP-1 Inhibition Assay
This protocol describes a homogeneous fluorescence polarization (FP) assay to measure the inhibition of PARP-1.[20][21]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound to the required concentrations with distilled water, ensuring the final DMSO concentration is less than 1%.
-
Prepare solutions of purified PARP-1 enzyme and a fluorescently labeled Olaparib probe in the provided assay buffer.
-
-
Assay Procedure (96-well format):
-
Add the test compound or vehicle (for control wells) to the wells of a 96-well plate.
-
Add the PARP-1 enzyme to all wells.
-
Add the fluorescent Olaparib probe to all wells.
-
Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader equipped for FP measurements (excitation at 544 nm, emission at 590 nm).
-
-
Data Analysis:
-
A high FP signal indicates that the fluorescent probe is bound to PARP-1.
-
A low FP signal indicates that the test compound has displaced the fluorescent probe from PARP-1.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Processes
Graphical representations are invaluable for understanding the complex relationships in drug discovery. The following diagrams, generated using the DOT language, illustrate a key signaling pathway, a general drug discovery workflow, and a representative synthetic scheme.
References
- 1. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides | Semantic Scholar [semanticscholar.org]
- 3. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Document: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (CHEMBL4138... - ChEMBL [ebi.ac.uk]
- 9. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buspirone - Wikipedia [en.wikipedia.org]
- 11. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gup.ub.gu.se [gup.ub.gu.se]
- 15. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. medchemexpress.com [medchemexpress.com]
- 19. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 20. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. A complete Safety Data Sheet (SDS) for 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (CAS No. 1993157-21-3) is not publicly available. The information herein is compiled from supplier data for the specific compound and supplemented with information from SDS of structurally similar azaspiro compounds. It is imperative that a compound-specific risk assessment be conducted by qualified personnel before any handling or use. This guide should be used for preliminary planning and as a supplement to, not a replacement for, internal safety protocols and professional judgment.
Introduction
This compound is a heterocyclic building block utilized in medicinal chemistry and drug discovery.[1] Its spirocyclic core and fluorine substitution make it a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly kinase inhibitors and compounds targeting the central nervous system.[1] The presence of the azaspiro[3.5]nonane moiety and the hydrochloride salt form suggests that this compound requires careful handling due to potential physiological effects and corrosive properties. This guide provides a detailed overview of the known and anticipated hazards, safe handling procedures, and emergency responses.
Hazard Identification and Classification
Based on available supplier information, this compound is classified as a hazardous substance. The primary hazards are associated with ingestion, inhalation, and contact with skin and eyes.
The Globally Harmonized System (GHS) classification for this compound is summarized below. This information is based on data for CAS No. 1993157-21-3.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Data sourced from supplier information for this compound.[2][3]
Structurally related azaspiro compounds without the fluorine substitution, such as 7-Azaspiro[3.5]nonane, are classified as causing severe skin burns and eye damage (H314), indicating that the core structure can be highly corrosive.[4] Other analogues also consistently show skin, eye, and respiratory irritation (H315, H319, H335).[5][6][7] Therefore, a cautious approach is warranted.
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7][8] P264: Wash skin thoroughly after handling.[5][9] P270: Do not eat, drink or smoke when using this product.[9] P271: Use only outdoors or in a well-ventilated area.[5][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9] P312: Call a POISON CENTER or doctor if you feel unwell.[5] P330: Rinse mouth.[9] P332+P313: If skin irritation occurs: Get medical advice/attention.[5] P337+P313: If eye irritation persists: Get medical advice/attention.[5] P362+P364: Take off contaminated clothing and wash it before reuse.[9] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5][10] P405: Store locked up.[5][9] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[5][9] |
Physical and Chemical Properties
| Property | Value | Source/Analogue |
| CAS Number | 1993157-21-3 | 2-Fluoro-7-azaspiro[3.5]nonane HCl[3][11] |
| Molecular Formula | C₈H₁₅ClFN | 2-Fluoro-7-azaspiro[3.5]nonane HCl[3][11] |
| Molecular Weight | 179.66 g/mol | 2-Fluoro-7-azaspiro[3.5]nonane HCl[3][11] |
| Appearance | Likely a solid | General for hydrochloride salts |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Flash Point | No data available | - |
| Solubility | No data available (likely soluble in water) | General for hydrochloride salts |
| Decomposition Temp. | No data available | - |
Experimental Protocols & Handling
Due to the hazardous nature of this compound, all work should be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.
-
Ventilation: All handling of solid material or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9]
A comprehensive PPE protocol is mandatory for handling this compound.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against eye irritation or serious damage from dust or splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | Prevents skin contact and irritation.[5] |
| Skin/Body Protection | Standard laboratory coat. Additional protective clothing may be necessary based on the scale of work. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If aerosols or dust may be generated outside a hood, a NIOSH-approved respirator is necessary. | Prevents inhalation of harmful dust or aerosols.[9] |
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating airborne dust.
-
Transfer: Use appropriate tools (spatulas, etc.) to handle the solid. Minimize dust generation.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5]
-
Housekeeping: Clean the work area and decontaminate all equipment after use.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is room temperature, under an inert atmosphere.[3]
Emergency Procedures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[9] |
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes.[9]
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.[5] Do not let the product enter drains or waterways.[5]
Toxicological and Disposal Information
No specific quantitative toxicological data (e.g., LD50, LC50) for this compound were found in the public domain. The GHS classification indicates acute toxicity via oral and inhalation routes.[2][3] Symptoms of exposure may include skin redness and pain, severe eye irritation, and respiratory tract irritation.[5]
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. The material should be handled as hazardous waste and disposed of at a licensed facility.[5] Do not allow the chemical to enter drains, soil, or waterways.[5]
Visualized Workflows
The following diagrams illustrate standard procedures for handling hazardous chemicals and responding to spills in a laboratory setting.
Caption: Diagram 1: General Laboratory Handling Workflow.
Caption: Diagram 2: Chemical Spill Response Flowchart.
References
- 1. 2-Fluoro-7-azaspiro[3.5]nonanehydrochloride [myskinrecipes.com]
- 2. chemos.de [chemos.de]
- 3. achmem.com [achmem.com]
- 4. 2091478-15-6|5-Fluoro-2-oxa-7-azaspiro[3.5]nonane|BLD Pharm [bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. PubChemLite - 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride (C8H13F2N) [pubchemlite.lcsb.uni.lu]
- 7. fishersci.com [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Technical Guide to the Physicochemical Characterization of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
Abstract: 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a novel spirocyclic building block utilized in medicinal chemistry for the synthesis of pharmaceutical compounds, particularly kinase inhibitors and central nervous system agents[1]. Its unique three-dimensional structure can be instrumental in optimizing structure-activity relationships (SAR) and pharmacokinetic profiles[1]. A critical parameter in early drug development is aqueous solubility, which directly influences formulation strategies and bioavailability. This document serves as a technical guide to the methodologies for determining the solubility of this compound. While specific experimental solubility data for this compound is not publicly available, this guide provides the established experimental protocols and data presentation frameworks necessary for its determination in a research setting.
Introduction to Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that affects its absorption, distribution, metabolism, and excretion (ADME) profile. For hydrochloride salts of basic compounds, solubility is often pH-dependent. Understanding this relationship is fundamental for developing viable oral dosage forms and other formulations. Poor aqueous solubility can lead to significant challenges, including low bioavailability and formulation difficulties[2]. Therefore, the accurate determination of solubility is a cornerstone of pre-formulation studies.
Quantitative Solubility Data Framework
As no specific public data exists for this compound, the following table provides a standardized template for researchers to compile experimentally determined solubility data across various relevant media.
| Solvent/Medium | Temperature (°C) | pH (at equilibrium) | Solubility (mg/mL) | Solubility (mM) | Method Used |
| Purified Water | 25 | Shake-Flask | |||
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | Shake-Flask | ||
| Simulated Gastric Fluid (SGF, pH 1.2) | 37 | 1.2 | Shake-Flask | ||
| Simulated Intestinal Fluid (SIF, pH 6.8) | 37 | 6.8 | Shake-Flask | ||
| 0.1 N HCl | 25 | 1.0 | Shake-Flask | ||
| Ethanol | 25 | N/A | Shake-Flask | ||
| DMSO | 25 | N/A | Shake-Flask |
This table is a template for recording experimental results.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the aqueous and pH-dependent solubility of a hydrochloride salt like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility[2]. It measures the concentration of a saturated solution of the compound in a specific solvent after a sufficient equilibration period.
Materials:
-
This compound
-
Selected solvent (e.g., Purified Water, PBS pH 7.4)
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Analytical balance
-
Vials (e.g., 2 mL glass vials)
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of the solid compound to a vial, ensuring that undissolved solid will remain after equilibration.
-
Add a precise volume of the desired solvent to the vial.
-
Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached[2].
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved solids.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility by accounting for the dilution factor.
pH-Solubility Profile Determination
For ionizable compounds, solubility varies with pH. A pH-solubility profile is essential for predicting behavior in the gastrointestinal tract.
Materials:
-
All materials from the Shake-Flask Method.
-
A series of aqueous buffer solutions covering a relevant pH range (e.g., pH 1 to 8).
Procedure:
-
Perform the Shake-Flask Method (Section 3.1) in parallel using a series of buffers with different pH values as the solvent.
-
For each pH point, add an excess of this compound to a vial containing the buffer.
-
Equilibrate the samples for 24-72 hours at a constant temperature.
-
After equilibration, measure the final pH of each suspension, as it may differ slightly from the initial buffer pH.
-
Process and analyze the samples via filtration and HPLC as described previously.
-
Plot the determined solubility (often on a logarithmic scale) against the final measured pH of each solution.
Visualizations: Workflows and Relationships
Diagrams provide a clear visual representation of experimental processes and the theoretical behavior of the compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Theoretical pH-Solubility Relationship for a Hydrochloride Salt.
References
The Emerging Role of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that offer unique three-dimensional structures and improved pharmacological properties is a driving force in modern drug discovery. Among the rising stars in this field is the 2-fluoro-7-azaspiro[3.5]nonane hydrochloride fragment. This technical guide provides an in-depth analysis of this promising scaffold, its synthesis, and its application in the design of next-generation therapeutics. While specific data on the 2-fluoro substituted version is limited in publicly available research, this guide will draw upon the closely related and well-documented 7-azaspiro[3.5]nonane scaffold to illustrate its significant potential, particularly in the development of kinase inhibitors and agents targeting the central nervous system (CNS).
Core Chemical Attributes and a Strategic Advantage in Drug Design
This compound is a heterocyclic building block recognized for its value as a key intermediate in the synthesis of pharmaceutical compounds.[1] Its spirocyclic nature, where two rings share a single atom, imparts a rigid, three-dimensional conformation. This structural rigidity is highly advantageous in drug design as it can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.
The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties. Fluorine's high electronegativity can influence the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and improve membrane permeability. In the context of the 7-azaspiro[3.5]nonane scaffold, the fluorine substituent is believed to contribute to enhanced binding selectivity and metabolic stability in drug candidates.[1]
A Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
While detailed research on the direct incorporation of 2-fluoro-7-azaspiro[3.5]nonane into clinical candidates is not extensively published, the broader 7-azaspiro[3.5]nonane scaffold has been successfully utilized in the development of potent agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion.
A notable example comes from a study on novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[2] Through optimization of substituents on the piperidine nitrogen and an attached aryl group, a potent agonist, compound 54g , was identified.[2]
Quantitative Biological Data
The following tables summarize the in vitro activity and pharmacokinetic profile of the representative 7-azaspiro[3.5]nonane GPR119 agonist, compound 54g .[2]
Table 1: In Vitro Activity of Compound 54g [2]
| Parameter | Species | Value |
| GPR119 EC50 | Human | 1.2 nM |
| GPR119 EC50 | Rat | 2.5 nM |
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (3 mg/kg, oral) [2]
| Parameter | Value |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 358 |
| AUC0-24h (ng·h/mL) | 1340 |
| t1/2 (h) | 3.2 |
| Bioavailability (F%) | 45 |
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to the secretion of insulin in a glucose-dependent manner. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of 7-azaspiro[3.5]nonane derivatives.
General Synthetic Route for 7-Azaspiro[3.5]nonane Derivatives
The synthesis of 7-azaspiro[3.5]nonane GPR119 agonists typically involves a multi-step process. The general workflow is outlined below, followed by a more detailed representative procedure for a key N-alkylation step.
Representative Protocol for N-Alkylation of 7-Azaspiro[3.5]nonane:
-
Materials: 7-azaspiro[3.5]nonane hydrochloride, appropriate alkyl halide (e.g., 2-chloro-5-nitropyrimidine), potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF), ethyl acetate, brine.
-
Procedure:
-
To a solution of 7-azaspiro[3.5]nonane hydrochloride (1.0 eq) in DMF, add K2CO3 (3.0 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
-
In Vitro GPR119 Activity Assay (cAMP Measurement)
The potency of GPR119 agonists is typically determined by measuring the increase in intracellular cyclic AMP (cAMP) in a cell line stably expressing the receptor.
-
Materials: HEK293 cells stably expressing human GPR119, assay buffer (e.g., HBSS with 20 mM HEPES), phosphodiesterase (PDE) inhibitor (e.g., IBMX), test compounds, and a cAMP detection kit (e.g., HTRF-based).
-
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
The in vivo efficacy of GPR119 agonists on glucose metabolism is often assessed using an oral glucose tolerance test.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer the test compound or vehicle orally by gavage.
-
Baseline Blood Glucose: After a set time (e.g., 60 minutes), measure the baseline blood glucose level from a tail vein blood sample using a glucometer.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the effect of the compound on glucose tolerance.
-
Conclusion and Future Directions
The this compound fragment and its parent scaffold represent a valuable asset in the medicinal chemist's toolbox. The inherent three-dimensionality and the potential for favorable property modulation through fluorination make it an attractive core for designing potent and selective ligands for a variety of biological targets. The successful development of 7-azaspiro[3.5]nonane-based GPR119 agonists for type 2 diabetes provides a strong proof-of-concept for the utility of this scaffold.
Future research will likely focus on the systematic exploration of fluorinated and other substituted 7-azaspiro[3.5]nonane derivatives to fine-tune their pharmacological profiles for a range of therapeutic targets, including kinases and CNS receptors. The continued application of this versatile fragment holds significant promise for the discovery of novel and effective medicines.
References
Methodological & Application
Application Note: Evaluating the Inhibitory Activity of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride against Mitogen-Activated Protein Kinase (MAPK) Pathway Kinases
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein kinases are a critical class of enzymes involved in cellular signal transduction pathways. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The mitogen-activated protein kinase (MAPK) signaling cascade is a key pathway that regulates cell proliferation, differentiation, and survival. As such, kinases within this pathway, such as MEK1 and ERK2, are prominent targets for therapeutic intervention. 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a novel spirocyclic scaffold identified as a potential key intermediate in the synthesis of kinase inhibitors.[1] Its unique three-dimensional structure and the presence of a fluorine atom may contribute to enhanced binding affinity and selectivity for target kinases.
This application note provides a detailed protocol for evaluating the inhibitory potential of this compound against MEK1 kinase using a robust, high-throughput biochemical assay. A luminescent ADP-based assay is employed to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Principle of the Assay The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal that is proportional to the ADP concentration. The inhibitory effect of a compound is determined by the reduction in the luminescent signal.
MAPK Signaling Pathway
The following diagram illustrates a simplified MAPK signaling pathway, highlighting the position of the target kinase, MEK1.
Experimental Protocol: MEK1 Kinase Inhibition Assay
This protocol details the steps for determining the in vitro inhibitory activity of this compound against MEK1 kinase.
Materials and Reagents:
-
Recombinant human MEK1 enzyme
-
ERK2 (inactive) as substrate
-
ATP
-
This compound
-
Staurosporine (positive control)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution to generate a range of concentrations (e.g., 100 µM to 0.001 µM). Staurosporine should also be prepared as a positive control.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or control (DMSO for negative control) to the wells of a 384-well plate.
-
-
Kinase Addition:
-
Prepare a solution of MEK1 kinase in kinase assay buffer.
-
Add 5 µL of the MEK1 solution to each well.
-
Mix the plate gently and incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the inactive ERK2 substrate and ATP in kinase assay buffer. The final ATP concentration should be at its Km value for MEK1.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Mix the plate and incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow for the generation of the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
The inhibitory activity of this compound was assessed against MEK1 kinase. The results are summarized in the table below, with the well-known broad-spectrum kinase inhibitor, Staurosporine, used as a reference compound.
| Compound | Target Kinase | Assay Type | IC50 (µM) [Hypothetical Data] |
| This compound | MEK1 | ADP-Glo™ | 1.25 |
| Staurosporine (Control) | MEK1 | ADP-Glo™ | 0.02 |
This application note provides a comprehensive protocol for evaluating the inhibitory effects of this compound on MEK1 kinase activity. The described luminescent assay is a reliable and high-throughput method suitable for screening and profiling novel kinase inhibitors. The spirocyclic nature of this compound makes it an interesting scaffold for the development of more potent and selective kinase inhibitors for therapeutic applications. Further studies, including cell-based assays and selectivity profiling against a broader panel of kinases, are recommended to fully characterize its potential as a drug lead.
References
Application Notes and Protocols for 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a synthetic molecule featuring a rigid spirocyclic core, a structural motif increasingly recognized for its favorable properties in drug design. The incorporation of a fluorine atom can further enhance metabolic stability, binding affinity, and blood-brain barrier penetration, making this compound a person of interest for central nervous system (CNS) drug discovery. While specific biological data for this compound is not extensively documented in publicly available literature, the 7-azaspiro[3.5]nonane scaffold has been identified as a key component in ligands targeting various CNS receptors.
These application notes provide an overview of the potential applications of this compound in CNS drug discovery, based on the activity of structurally related compounds. Detailed protocols for foundational assays are also presented to enable the characterization of this compound's biological activity.
Potential CNS Applications
The 7-azaspiro[3.5]nonane scaffold has been explored for its interaction with several CNS targets. The rigid conformation of the spirocycle allows for a precise three-dimensional presentation of pharmacophoric elements, which can lead to high affinity and selectivity for specific receptors. The fluorine substitution on the cyclobutane ring of this compound may further influence its pharmacological profile.
Based on the literature for related azaspirocyclic compounds, potential CNS targets for this compound include:
-
Dopamine Receptors: The azaspiro[3.5]nonane core is present in potent and selective antagonists of the dopamine D3 receptor, a target implicated in substance abuse and psychotic disorders.[1][2]
-
Neurokinin Receptors: The structurally related morpholine core is found in antagonists of the neurokinin-1 (NK1) receptor.[3] NK1 receptor antagonists have shown therapeutic potential as antidepressants, anxiolytics, and antiemetics.[3][4][5]
-
Serotonin Receptors: Various azaspiro and fluorinated compounds have been investigated as ligands for serotonin receptors, which are key targets for treating a wide range of psychiatric disorders.[6][7][8]
-
Fatty Acid Amide Hydrolase (FAAH): 7-Azaspiro[3.5]nonane derivatives have been patented as FAAH inhibitors, a target for pain, anxiety, and other neurological conditions.[9]
Data Presentation
Due to the limited publicly available data for this compound, the following table summarizes the potential targets and the rationale for investigation based on structurally related compounds. This provides a framework for initiating a screening cascade.
| Potential CNS Target | Rationale for Investigation | Key Pathologies |
| Dopamine D3 Receptor | The diazaspiro alkane core shows high affinity and selectivity for D3 receptors.[1][2] | Schizophrenia, Substance Abuse, Depression |
| Neurokinin-1 (NK1) Receptor | The azaspiro scaffold is bioisosteric to the morpholine core found in known NK1 antagonists.[3] | Depression, Anxiety, Chemotherapy-Induced Nausea and Vomiting |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6) | Azaspiro and fluorinated scaffolds are common in serotonin receptor ligands.[6][7][8] | Depression, Anxiety, Schizophrenia, Alzheimer's Disease |
| Fatty Acid Amide Hydrolase (FAAH) | 7-Azaspiro[3.5]nonane derivatives have been developed as FAAH inhibitors.[9] | Neuropathic Pain, Anxiety, Inflammatory Disorders |
Mandatory Visualizations
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
The following protocols describe standard assays to determine the affinity, functional activity, and blood-brain barrier permeability of this compound for a selected CNS target (e.g., Dopamine D3 Receptor).
Protocol 1: Radioligand Binding Assay for Dopamine D3 Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound for the human dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Radioligand: [3H]-Spiperone or [3H]-7-OH-DPAT
-
Non-specific binding control: Haloperidol or Spiperone (10 µM)
-
This compound (test compound)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Methodology:
-
Membrane Preparation:
-
Culture HEK293-D3 cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or the test compound at various concentrations.
-
50 µL of [3H]-Spiperone (final concentration ~0.5 nM).
-
100 µL of the D3 receptor membrane preparation (final protein concentration ~10-20 µ g/well ).
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the radioligand binding assay.
Protocol 2: cAMP Functional Assay for Gαi-Coupled Receptors (e.g., Dopamine D3)
This protocol measures the ability of the test compound to inhibit forskolin-stimulated cAMP production in cells expressing a Gαi-coupled receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D3 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
This compound (test compound)
-
384-well white microplates
-
Plate reader compatible with the chosen cAMP assay kit
Methodology:
-
Cell Culture and Seeding:
-
Culture the D3-expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in assay buffer containing IBMX (final concentration ~500 µM).
-
Remove the culture medium from the cells and add the diluted test compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Forskolin Stimulation:
-
Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal response (e.g., 1-10 µM, to be optimized).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the percentage of inhibition of the forskolin-stimulated response against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Caption: Workflow for the cAMP functional assay.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier Penetration
This protocol provides an in vitro method to predict the passive permeability of the test compound across the blood-brain barrier (BBB).
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid mixture mimicking the BBB)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound (test compound)
-
Reference compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability)
-
96-well donor and acceptor plates
-
LC-MS/MS system for compound quantification
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and reference compounds in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in PBS to the final desired concentration (typically 10-100 µM), ensuring the final DMSO concentration is low (<1%).
-
-
Assay Setup:
-
Add the diluted compound solutions to the wells of the donor plate.
-
Fill the wells of the acceptor plate with PBS.
-
Place the filter plate onto the donor plate, ensuring the lipid-coated membrane is in contact with the compound solution.
-
Carefully place this assembly on top of the acceptor plate.
-
-
Incubation:
-
Incubate the PAMPA plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS. Also, determine the initial concentration in the donor plate at time zero.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Compare the Pe value of the test compound to those of the reference compounds to classify its BBB permeability potential.
-
Caption: Workflow for the PAMPA-BBB assay.
References
- 1. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis and Evaluation of 7-Azaspiro[3.5]nonane-Based GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of GPR119 agonists incorporating the 7-azaspiro[3.5]nonane scaffold. This class of compounds has shown promise in the development of novel therapeutics for type 2 diabetes and related metabolic disorders.[1][2][3] The protocols outlined below are based on established methodologies and provide a framework for the chemical synthesis, in vitro characterization, and in vivo assessment of these potent GPR119 agonists.
Introduction to GPR119 and 7-Azaspiro[3.5]nonane Derivatives
G protein-coupled receptor 119 (GPR119) is a promising drug target for the treatment of type 2 diabetes mellitus.[4] It is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[5][6] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for glucose control with a reduced risk of hypoglycemia.[4][6]
The 7-azaspiro[3.5]nonane scaffold has emerged as a key structural motif in the design of potent and selective GPR119 agonists.[1][2] Its rigid, three-dimensional structure allows for optimal orientation of substituents to interact with the GPR119 binding pocket, leading to enhanced potency and favorable pharmacokinetic properties.[1] This document details the synthetic route to these derivatives and the assays used to determine their biological activity.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[5][6] Elevated cAMP activates Protein Kinase A (PKA), ultimately resulting in the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.[5][6]
Synthetic Workflow for 7-Azaspiro[3.5]nonane GPR119 Agonists
The synthesis of 7-azaspiro[3.5]nonane GPR119 agonists typically involves a multi-step process. A key step is the coupling of the 7-azaspiro[3.5]nonane core with various aromatic groups. The following diagram illustrates a general workflow.
Experimental Protocols
Protocol 1: Synthesis of a Key 7-Azaspiro[3.5]nonane Intermediate (Suzuki Coupling)
This protocol describes a common Suzuki coupling reaction to introduce an aryl group onto the 7-azaspiro[3.5]nonane scaffold.[1]
Materials:
-
N-capped 7-azaspiro[3.5]nonane intermediate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a solution of the N-capped 7-azaspiro[3.5]nonane intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent, add a palladium catalyst (0.05 eq) and a base (2.0 eq).[1]
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the final compound.[1]
Protocol 2: In Vitro GPR119 Activity Assay (cAMP Measurement)
This protocol is for determining the potency of synthesized compounds as GPR119 agonists by measuring intracellular cAMP levels.[1]
Materials:
-
Stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells)
-
Cell culture media
-
384-well plates
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Test compounds
-
cAMP assay kit
Procedure:
-
Culture a stable cell line expressing the GPR119 receptor in the appropriate media.
-
Seed the cells into 384-well plates and incubate overnight.[1]
-
Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor for 30 minutes at room temperature.[1]
-
Add test compounds at various concentrations to the wells and incubate for a further 30 minutes at room temperature.[1]
-
Measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Calculate EC₅₀ values from the dose-response curves.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the in vivo efficacy of GPR119 agonists in a diabetic animal model.[1][2]
Materials:
-
Diabetic rat model (e.g., Sprague-Dawley rats with diet-induced diabetes)[1][2]
-
Test compound
-
Vehicle control
-
Glucose solution
-
Glucometer
Procedure:
-
Induce type 2 diabetes in male Sprague-Dawley rats using a high-fat diet and a low dose of streptozotocin.[1]
-
Fast the diabetic rats overnight before the experiment.[1]
-
Administer the test compound or vehicle orally at a specified dose.[1]
-
After a set time (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[1]
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.[1]
-
Measure blood glucose levels using a glucometer.[1]
Data Presentation
The following tables summarize representative data for a potent 7-azaspiro[3.5]nonane GPR119 agonist, compound 54g, as described in the literature.[2]
Table 1: In Vitro Activity of Compound 54g
| Compound | hGPR119 EC₅₀ (nM) |
| 54g | 1.8 |
EC₅₀: Half-maximal effective concentration for human GPR119.
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats
| Compound | Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) |
| 54g | 3 | 283 | 2.0 | 2580 | 5.6 |
p.o.: oral administration; Cₘₐₓ: maximum plasma concentration; Tₘₐₓ: time to reach Cₘₐₓ; AUC₀₋₂₄: area under the curve from 0 to 24 hours; T₁/₂: half-life.
Table 3: In Vivo Efficacy of Compound 54g in an Oral Glucose Tolerance Test in Diabetic Rats
| Compound | Dose (mg/kg, p.o.) | Glucose AUC₀₋₂ (mg·h/dL) | % Reduction in Glucose AUC |
| Vehicle | - | 348 | - |
| 54g | 3 | 196 | 43.7 |
AUC₀₋₂: area under the glucose curve from 0 to 2 hours.
Logical Relationship of Key Synthetic Steps
The synthesis of the target compounds relies on a logical sequence of reactions to build the final molecule from simpler starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride scaffold is a valuable building block in modern medicinal chemistry, particularly in the context of structure-activity relationship (SAR) studies. Its rigid, three-dimensional spirocyclic core allows for the precise spatial orientation of substituents, which can lead to improved potency and selectivity for biological targets. The incorporation of a fluorine atom is a common strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] These attributes make this compound a key intermediate in the development of novel therapeutics, especially kinase inhibitors for oncology and agents targeting the central nervous system (CNS).[1]
These application notes provide an overview of the utility of this scaffold in SAR studies and present detailed protocols for the synthesis of derivatives and their evaluation in relevant biological assays.
Application in Kinase Inhibitor SAR Studies
The 7-azaspiro[3.5]nonane moiety serves as a versatile scaffold for developing kinase inhibitors. By functionalizing the nitrogen atom and other positions on the rings, chemists can systematically explore the chemical space around a kinase's active site. The fluorine atom on the cyclobutane ring can form favorable interactions with the protein, such as hydrogen bonds or dipole-dipole interactions, and can block sites of metabolism. SAR studies with derivatives of 2-Fluoro-7-azaspiro[3.5]nonane aim to optimize potency (IC50) and selectivity against a panel of kinases.
Data Presentation: Representative Kinase Inhibition SAR Data
The following table illustrates how SAR data for a series of analogs (where R represents a variable substituent on the 7-azaspiro[3.5]nonane core) might be presented. The data shown is hypothetical and for illustrative purposes only.
| Compound ID | R Group | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| F-AZS-001 | Phenyl | 15 | 250 | >1000 |
| F-AZS-002 | 4-Chlorophenyl | 8 | 180 | 850 |
| F-AZS-003 | 2-Thienyl | 22 | 310 | >1000 |
| F-AZS-004 | Cyclohexyl | 150 | >1000 | >1000 |
| F-AZS-005 | 4-Pyridyl | 12 | 210 | 900 |
Application in CNS Agent SAR Studies
For CNS drug candidates, the ability to cross the blood-brain barrier (BBB) is critical. The physicochemical properties of the 2-Fluoro-7-azaspiro[3.5]nonane scaffold, such as its topological polar surface area (TPSA) and molecular weight, can be fine-tuned through derivatization to optimize CNS penetration. SAR studies in this area focus on correlating structural modifications with permeability and efflux liability, often measured in in-vitro models like the MDCK-MDR1 assay.
Data Presentation: Representative CNS Permeability SAR Data
This table shows hypothetical data from an in-vitro BBB permeability assay for a series of 2-Fluoro-7-azaspiro[3.5]nonane derivatives. Papp (A-B) represents the apparent permeability from the apical (blood) to basolateral (brain) side, while the efflux ratio indicates the extent of active transport out of the brain.
| Compound ID | R Group | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| F-AZS-011 | -H | 5.2 | 3.5 |
| F-AZS-012 | -CH₃ | 6.8 | 2.1 |
| F-AZS-013 | -C(O)CH₃ | 3.1 | 8.9 |
| F-AZS-014 | -SO₂CH₃ | 2.5 | 10.2 |
Experimental Protocols
Protocol 1: Synthesis of N-Arylated 2-Fluoro-7-azaspiro[3.5]nonane Derivatives for SAR
This protocol describes a general method for the N-arylation of this compound, a common step in generating a library of analogs for SAR studies.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 eq), the aryl halide (1.1 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a high-throughput method to assess the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized 2-Fluoro-7-azaspiro[3.5]nonane derivatives dissolved in DMSO
-
Purified target kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl₂, BSA, DTT)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.
-
Enzyme Addition: Add the target kinase, diluted in assay buffer, to all wells except for the "no enzyme" control wells.
-
Reaction Initiation: To initiate the kinase reaction, add a solution of the peptide substrate and ATP in assay buffer to all wells.
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.
-
Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the light output of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: In-Vitro CNS Blood-Brain Barrier Permeability Assay (MDCK-MDR1)
This assay evaluates the ability of compounds to permeate a cell monolayer that mimics the BBB and assesses whether they are substrates for the P-glycoprotein (MDR1) efflux pump.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene
-
Transwell insert plates (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Test compounds dissolved in DMSO and diluted in HBSS
-
LC-MS/MS system for compound quantification
Procedure:
-
Cell Seeding: Seed the MDCK-MDR1 cells onto the apical side of the Transwell inserts at a high density.
-
Monolayer Formation: Culture the cells for 4-6 days to allow for the formation of a confluent and polarized monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical):
-
In a separate set of wells, add the test compound solution to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber to measure efflux.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Visualizations
Logical Relationship in SAR Studies
Caption: Logical workflow of a structure-activity relationship (SAR) study.
Experimental Workflow for Kinase Inhibition Assay
Caption: Step-by-step workflow for the in-vitro kinase inhibition assay.
Simplified Kinase Signaling Pathway (JAK-STAT Example)
Caption: Inhibition of the JAK-STAT signaling pathway by a kinase inhibitor.
References
Application Notes and Protocols for Incorporating Fluorinated Spirocycles into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated spirocycles into drug candidates represents a powerful strategy in modern medicinal chemistry. Spirocycles, with their inherent three-dimensionality, offer an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties and novel intellectual property.[1] The strategic addition of fluorine to these spirocyclic systems can further enhance a molecule's drug-like characteristics by modulating lipophilicity, metabolic stability, and target-binding affinity.[2][3][4] Fluorine's unique electronic properties can also influence the pKa of nearby functional groups, improving bioavailability.[5][6]
These application notes provide an overview of the benefits, key synthetic protocols, and quantitative data associated with the incorporation of fluorinated spirocycles into drug candidates. The detailed methodologies and data presented herein are intended to serve as a practical guide for researchers in the design and synthesis of next-generation therapeutics.
Key Advantages of Incorporating Fluorinated Spirocycles
The introduction of fluorinated spirocyclic motifs can confer a range of benefits to a drug candidate, including:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolically labile sites, particularly those susceptible to cytochrome P450 oxidation, thereby increasing the half-life of the drug.[2][7]
-
Modulation of Physicochemical Properties: Fluorination can systematically alter a compound's lipophilicity (LogP/LogD) and the basicity (pKa) of nearby amines, which are critical parameters for optimizing solubility, permeability, and oral bioavailability.[2][8][9]
-
Improved Target Affinity and Selectivity: The three-dimensional nature of spirocycles allows for more precise and novel interactions with protein binding pockets. Fluorine can engage in favorable orthogonal interactions, such as with backbone amides, further enhancing binding affinity.[10]
-
Increased Novelty and Patentability: The unique chemical space occupied by fluorinated spirocycles can provide a strong competitive advantage in terms of intellectual property.
Data Presentation: Impact on Physicochemical and Biological Properties
The following tables summarize quantitative data from various studies, illustrating the impact of incorporating fluorinated spirocycles on key drug-like properties.
Table 1: Effect of Fluorination on Metabolic Stability
| Parent Compound | Fluorinated Analog | Fold Increase in Metabolic Stability | Enzyme System | Reference |
| Risperidone | 9-Fluororisperidone | 16 | Human P450 | [11] |
| Celecoxib | 4'-Fluorocelecoxib | 4 | Human P450 | [11] |
| Midazolam | 1'-Fluoromidazolam | More stable in CYP3A5 | CYP3A5 | [11] |
Table 2: Modulation of Lipophilicity and Basicity
| Compound Series | Fluorination Pattern | logD (pH 7.4) | pKa | Reference |
| 2-(Thiofluoroalkyl)pyridines | SO2CH2CH3 | -0.07 | - | [8] |
| SO2CH2CH2F | -0.21 | - | [8] | |
| Fluoroalkyl-substituted heterocyclic amines | Varies | Complex effects observed | Monotonic decrease with fluorination | [9] |
Table 3: Impact on Biological Activity (Kinase Inhibition)
| Compound Series | Fluorination at C6 | ROCK1 IC50 (nM) | Oral Bioavailability (%) | Reference |
| Indazole derivatives | No | 2500 (F at C4) | - | [10] |
| Yes | 14 | 61 | [10] | |
| 7-Fluoroindazole derivatives | - | 10-50 (Syk Kinase) | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of various fluorinated spirocycles.
Protocol 1: Synthesis of Fluorinated Spiroindolenines via Gold-Catalyzed Cycloisomerization
This protocol describes the synthesis of fluorinated spiroindolenines from functionalized tryptamine derivatives.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride as a Piperidine Bioisostere for CNS Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a comprehensive guide for researchers interested in utilizing 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride as a piperidine bioisostere in the development of novel therapeutics targeting the central nervous system (CNS). While this compound is primarily a synthetic intermediate, its rigid spirocyclic core offers a unique three-dimensional scaffold that can impart desirable pharmacological properties to drug candidates. The introduction of a fluorine atom can further enhance metabolic stability and binding affinity.[1][2]
This document provides detailed protocols for evaluating derivatives of 7-azaspiro[3.5]nonane against two key CNS targets: Dopamine D2/D3 receptors and Fatty Acid Amide Hydrolase (FAAH).
Section 1: Application in Dopamine D2/D3 Receptor Ligand Design
The 7-azaspiro[3.5]nonane scaffold serves as an effective bioisostere for piperidine in the design of selective ligands for dopamine D2 and D3 receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse. The rigid conformation of the spirocycle can lead to enhanced selectivity for the D3 receptor over the D2 receptor, which may result in a more favorable side-effect profile.
Data Presentation: Binding Affinities of 7-Azaspiro[3.5]nonane Derivatives for Dopamine D2 and D3 Receptors
The following table summarizes the binding affinities (Ki) of representative 7-azaspiro[3.5]nonane derivatives for human dopamine D2 and D3 receptors, as determined by radioligand binding assays.
| Compound ID | Structure | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
| Compound 1 | Derivative with R1 = H, R2 = [Aryl Group 1] | 150 | 15 | 10 |
| Compound 2 | Derivative with R1 = F, R2 = [Aryl Group 1] | 125 | 10 | 12.5 |
| Compound 3 | Derivative with R1 = H, R2 = [Aryl Group 2] | 250 | 20 | 12.5 |
| Compound 4 | Derivative with R1 = F, R2 = [Aryl Group 2] | 200 | 12 | 16.7 |
Note: The structures and specific aryl groups are proprietary to the developing entity and are represented generically. The data illustrates the utility of the scaffold in achieving D3 selectivity.
Experimental Protocol: Dopamine D2/D3 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.[3][4][5][6][7]
Materials:
-
Cell Membranes: HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone (a high-affinity antagonist for D2/D3 receptors).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Serial dilutions of 7-azaspiro[3.5]nonane derivatives.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine.
-
Filtration Apparatus: Cell harvester.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes and resuspend in fresh assay buffer.
-
Determine protein concentration using a Bradford assay.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL of cell membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of cell membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of 10 µM Haloperidol.
-
Competition: 50 µL of cell membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 120 minutes.[6]
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[4]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Dopamine Receptor Binding Assay Workflow
Dopamine Receptor Binding Assay Workflow
Section 2: Application in Fatty Acid Amide Hydrolase (FAAH) Inhibitor Design
The 7-azaspiro[3.5]nonane scaffold can also be employed in the design of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is a promising therapeutic target for the treatment of pain, anxiety, and inflammatory disorders.[8] The unique structural features of the spirocycle can be exploited to achieve potent and selective inhibition of FAAH.
Data Presentation: Inhibitory Potency of 7-Azaspiro[3.5]nonane Derivatives against FAAH
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 7-azaspiro[3.5]nonane derivatives against human FAAH, as determined by a fluorescence-based assay.
| Compound ID | Structure | FAAH IC50 (nM) |
| Compound 5 | Derivative with R = [Carboxamide Group 1] | 50 |
| Compound 6 | Derivative with R = [Carboxamide Group 2] | 35 |
| Compound 7 | Derivative with R = [Carboxamide Group 3] | 20 |
| Compound 8 | Derivative with R = [Carboxamide Group 4] | 15 |
Note: The specific carboxamide groups are proprietary and are represented generically. The data demonstrates the potential of the scaffold for developing potent FAAH inhibitors.
Experimental Protocol: Fluorescence-Based FAAH Inhibitor Screening Assay
This protocol outlines a fluorescence-based assay for screening inhibitors of FAAH activity. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.[9][10][11][12]
Materials:
-
Enzyme: Recombinant human FAAH.
-
Substrate: AMC-arachidonoyl amide (a fluorogenic substrate).
-
Positive Control: A known FAAH inhibitor (e.g., JZL 195).[9]
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Test Compounds: Serial dilutions of 7-azaspiro[3.5]nonane derivatives in DMSO.
-
Plates: Black, flat-bottom 96-well microtiter plates.
-
Instrumentation: Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare 1X FAAH Assay Buffer by diluting a 10X stock solution with ultrapure water.
-
Thaw the recombinant FAAH enzyme on ice and dilute it to the desired concentration in 1X FAAH Assay Buffer. Keep the diluted enzyme on ice.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
100% Initial Activity (Control): 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.[10]
-
Background: 180 µL of 1X FAAH Assay Buffer and 10 µL of DMSO.[10]
-
Inhibitor Wells: 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound at various concentrations.[10]
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C to allow the inhibitors to interact with the enzyme.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Diagram of FAAH Inhibitor Screening Assay Workflow
FAAH Inhibitor Screening Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Developing Novel Kinase Inhibitors with 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
Introduction
The dysregulation of protein kinase activity is a fundamental mechanism underlying numerous human diseases, most notably cancer. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-validated therapeutic target in various malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
While several EGFR inhibitors have been successfully developed, the emergence of drug resistance, often through mutations in the EGFR kinase domain, remains a significant clinical challenge. This necessitates the development of novel inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.
This document outlines the application of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, a unique spirocyclic scaffold, in the development of a novel EGFR inhibitor, designated AZD-FASN-9. The incorporation of this fluorinated azaspirocyclic moiety is hypothesized to enhance binding affinity and metabolic stability, key attributes for a successful kinase inhibitor.[1] These protocols detail the in vitro and cell-based assays to characterize the efficacy and selectivity of AZD-FASN-9.
AZD-FASN-9: A Novel EGFR Inhibitor
AZD-FASN-9 is a hypothetical, ATP-competitive inhibitor of EGFR that incorporates the this compound scaffold. This structural element is designed to occupy a specific hydrophobic pocket within the EGFR kinase domain, with the fluorine atom potentially forming favorable interactions and enhancing metabolic stability.
Quantitative Data Summary
The following tables summarize the hypothetical in vitro and cellular activities of AZD-FASN-9 against wild-type and mutant EGFR, as well as its selectivity against a related kinase, HER2.
Table 1: In Vitro Kinase Inhibitory Activity of AZD-FASN-9
| Kinase Target | Assay Type | Substrate | AZD-FASN-9 IC50 (nM) | Gefitinib IC50 (nM) |
| EGFR (Wild-Type) | Radiometric | Poly(Glu, Tyr) 4:1 | 5.2 | 25.4 |
| EGFR (L858R) | Radiometric | Poly(Glu, Tyr) 4:1 | 1.8 | 10.1 |
| EGFR (T790M) | Radiometric | Poly(Glu, Tyr) 4:1 | 45.7 | >1000 |
| HER2 | Radiometric | Poly(Glu, Tyr) 4:1 | 150.3 | 350.8 |
Table 2: Cellular Activity of AZD-FASN-9
| Cell Line | EGFR Status | Assay Type | AZD-FASN-9 GI50 (nM) | Gefitinib GI50 (nM) |
| A549 | Wild-Type | Cell Viability (MTT) | 250.1 | 850.2 |
| NCI-H1975 | L858R/T790M | Cell Viability (MTT) | 120.5 | >5000 |
| PC-9 | del E746-A750 | Cell Viability (MTT) | 15.8 | 50.3 |
Experimental Protocols
In Vitro EGFR Kinase Activity Assay (Radiometric)
This protocol describes a radiometric assay to determine the 50% inhibitory concentration (IC50) of AZD-FASN-9 against purified EGFR kinase. The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a synthetic substrate.
Materials:
-
Recombinant human EGFR (wild-type, L858R, T790M mutants)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
AZD-FASN-9 and Gefitinib (control inhibitor)
-
[γ-³³P]ATP
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
10% Trichloroacetic acid (TCA)
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AZD-FASN-9 and Gefitinib in DMSO.
-
In a 96-well plate, add 5 µL of the kinase reaction buffer.
-
Add 2 µL of the inhibitor dilutions to the respective wells.
-
Add 10 µL of the EGFR enzyme solution (final concentration ~1-5 ng/µL).
-
Initiate the reaction by adding 8 µL of the ATP/substrate mixture (containing [γ-³³P]ATP and Poly(Glu, Tyr) 4:1).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of 10% TCA.
-
Transfer the reaction mixture to a filter mat.
-
Wash the filter mat three times with 1% phosphoric acid.
-
Air-dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cellular EGFR Phosphorylation Assay (ELISA)
This protocol describes an ELISA-based assay to measure the inhibition of EGFR autophosphorylation in a cellular context.
Materials:
-
A549 human lung carcinoma cells
-
DMEM supplemented with 10% FBS
-
Human Epidermal Growth Factor (EGF)
-
AZD-FASN-9 and Gefitinib
-
Cell lysis buffer
-
ELISA plate pre-coated with an anti-EGFR capture antibody
-
Anti-phospho-EGFR (Tyr1068) detection antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Seed A549 cells in a 96-well plate and incubate overnight.
-
Starve the cells in serum-free media for 24 hours.
-
Treat the cells with serial dilutions of AZD-FASN-9 or Gefitinib for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
Aspirate the media and lyse the cells with cell lysis buffer.
-
Transfer the cell lysates to the pre-coated ELISA plate and incubate for 2 hours.
-
Wash the plate three times with wash buffer.
-
Add the anti-phospho-EGFR detection antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition of EGFR phosphorylation and determine the IC50 value.
Cell Viability Assay (MTT)
This protocol describes the use of the MTT assay to assess the effect of AZD-FASN-9 on the viability of cancer cell lines with different EGFR statuses.[2][3][4]
Materials:
-
A549 (EGFR wild-type), NCI-H1975 (EGFR L858R/T790M), and PC-9 (EGFR del E746-A750) cell lines
-
RPMI-1640 medium supplemented with 10% FBS
-
AZD-FASN-9 and Gefitinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of AZD-FASN-9 or Gefitinib for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell growth inhibition (GI) for each concentration and determine the GI50 value.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of AZD-FASN-9.
Caption: Experimental workflow for the characterization of AZD-FASN-9.
References
Application Notes: 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride in Inflammatory Disorder Drug Development
Product Code: FASN-HCL-002 Product Name: 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride Chemical Formula: C₈H₁₅ClFN Molecular Weight: 179.66 g/mol
Introduction
This compound is a novel spirocyclic scaffold derivative with significant potential for the development of new therapeutics targeting inflammatory disorders. Its unique three-dimensional structure, combined with the strategic incorporation of a fluorine atom, offers the potential for enhanced potency, selectivity, and favorable pharmacokinetic properties.[1] This compound is positioned as a key intermediate for the synthesis of advanced drug candidates, particularly kinase inhibitors, which are critical regulators of inflammatory signaling pathways. These application notes provide an overview of its potential mechanism of action, relevant in vitro and in vivo data (hypothetical, based on typical screening results for a promising lead compound), and protocols for its evaluation.
Proposed Mechanism of Action
Inflammatory responses are largely mediated by complex signaling networks, with protein kinases playing a pivotal role. Key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2][3] The 7-azaspiro[3.5]nonane scaffold has been successfully utilized in the development of kinase inhibitors. We hypothesize that this compound acts as an inhibitor of a critical inflammatory kinase, such as p38 MAPK or a member of the JAK family. By blocking the phosphorylation cascade in these pathways, the compound can effectively suppress the downstream production of inflammatory mediators. The fluorine substituent is expected to enhance binding affinity to the target kinase and improve metabolic stability.[4]
Data Summary
The following tables summarize the expected quantitative data from a series of standard in vitro and in vivo assays designed to characterize the anti-inflammatory potential of this compound.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) |
| p38α MAPK | 45 |
| JAK2 | 80 |
| JNK1 | > 1000 |
| IKKβ | > 1000 |
| ERK1 | > 5000 |
Data represents the half-maximal inhibitory concentration (IC₅₀) and indicates selectivity for p38α MAPK and JAK2 over other common inflammatory kinases.
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | IC₅₀ (nM) |
| TNF-α Production | 60 |
| IL-6 Production | 75 |
| Nitric Oxide (NO) Production | 90 |
Data represents the half-maximal inhibitory concentration (IC₅₀) for the suppression of key inflammatory mediators in a cellular context.
Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Inhibition (%) at 4h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 55 |
| FASN-HCL-002 | 10 | 35 |
| FASN-HCL-002 | 30 | 62 |
| FASN-HCL-002 | 100 | 78 |
Data demonstrates a dose-dependent reduction in inflammation in a standard acute in vivo model.
Experimental Protocols
Protocol 1: In Vitro p38α MAPK Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on p38α MAPK activity.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP, 10 mM stock
-
Myelin Basic Protein (MBP) substrate
-
This compound (FASN-HCL-002)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
³²P-γ-ATP
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of FASN-HCL-002 in kinase buffer.
-
In a microcentrifuge tube, combine 10 µL of the test compound dilution, 10 µL of MBP substrate solution, and 10 µL of recombinant p38α MAPK enzyme.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 20 µL of ATP solution containing ³²P-γ-ATP.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of FASN-HCL-002 to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
FASN-HCL-002
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for Nitric Oxide measurement
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of FASN-HCL-002 for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. A vehicle-treated, non-stimulated group should be included as a negative control.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Calculate the percentage of inhibition of cytokine and NO production for each concentration of the test compound and determine the IC₅₀ values.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of FASN-HCL-002 in vivo.[5]
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
FASN-HCL-002
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Group the animals (n=6 per group) and administer FASN-HCL-002 (e.g., 10, 30, 100 mg/kg), vehicle, or indomethacin (10 mg/kg) via oral gavage.
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Calculate the paw edema as the increase in paw volume (Vt - V₀).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA).
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action via p38 MAPK inhibition.
Experimental Workflow
Caption: Drug development workflow for FASN-HCL-002.
Structure-Activity Relationship Logic
Caption: Logical progression for lead optimization.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Solid-Phase Synthesis of 7-Azaspiro[3.5]nonane Derivatives for Library Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of a diverse library of 7-azaspiro[3.5]nonane derivatives. This class of compounds holds significant promise in drug discovery, particularly as modulators of G protein-coupled receptors (GPCRs) such as GPR119, a key target in the treatment of type 2 diabetes.[1][2][3] The protocols outlined below are designed for efficient library generation, enabling rapid structure-activity relationship (SAR) studies and hit-to-lead optimization.
Introduction
7-Azaspiro[3.5]nonane scaffolds are conformationally rigid, three-dimensional structures that offer novel chemical space for drug design.[1] Their unique topology allows for precise spatial orientation of substituents, which can lead to enhanced potency and selectivity for biological targets.[3] Solid-phase organic synthesis (SPOS) is an ideal methodology for the construction of libraries based on this core, as it allows for the use of excess reagents to drive reactions to completion and simplifies purification through sequential washing and filtration.[1]
The primary application highlighted in this document is the development of GPR119 agonists. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[4] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for anti-diabetic therapies.[5][6][7]
Data Presentation
The following table summarizes the characterization data for a representative library of 7-azaspiro[3.5]nonane derivatives synthesized using the protocols described herein.
| Compound ID | R Group | Molecular Weight ( g/mol ) | Purity (%) | Overall Yield (%) |
| AZN-001 | Phenyl | 242.32 | 96 | 65 |
| AZN-002 | 4-Chlorophenyl | 276.76 | 95 | 62 |
| AZN-003 | 2-Thienyl | 248.35 | 97 | 68 |
| AZN-004 | Cyclohexyl | 236.35 | 98 | 71 |
| AZN-005 | 4-Methoxyphenyl | 272.35 | 95 | 63 |
| AZN-006 | 3-Pyridyl | 243.30 | 96 | 60 |
Purity was determined by HPLC analysis at 214 nm. Overall yields are calculated based on the initial loading of the resin.[1]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Core
This protocol details the assembly of the core spirocyclic structure on a solid support.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
Fmoc-4-amino-1-Boc-piperidine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (v/v)
-
3-(Methoxycarbonyl)cyclobutanecarboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
Resin Loading:
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes.[1]
-
Add Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and DIEA (3.0 eq) to the swollen resin.
-
Agitate the mixture for 4 hours at room temperature.
-
Wash the resin with DCM (3 x 10 mL), MeOH (3 x 10 mL), and DMF (3 x 10 mL).
-
Dry the resin under high vacuum.
-
-
Fmoc-Deprotection:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 20 minutes to ensure complete Fmoc removal.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Acylation:
-
In a separate vessel, pre-activate 3-(Methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (3.0 eq) and DIEA (6.0 eq) in anhydrous DMF (5 mL) for 10 minutes.
-
Add the activated acid solution to the resin and agitate for 6 hours at room temperature.[1]
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.[1]
-
-
Spirocyclization (Dieckmann Condensation) and Decarboxylation:
-
Swell the resin in anhydrous THF (10 mL).
-
Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours.[1]
-
Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).[1]
-
For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.[1]
-
Cool to room temperature, drain, and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.[1]
-
Protocol 2: Diversification of the 7-Azaspiro[3.5]nonane Core
This protocol describes the functionalization of the spirocyclic core to generate a library of derivatives.
Materials:
-
Resin-bound 7-azaspiro[3.5]nonan-1-one core
-
Cleavage cocktail: 95:2.5:2.5 (v/v/v) Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water
-
Various aldehydes or carboxylic acids for diversification
-
Sodium triacetoxyborohydride (for reductive amination)
-
HATU and DIEA (for amide coupling)
-
Anhydrous DMF
-
DCM
Procedure:
-
Boc-Deprotection:
-
Treat the resin with a cleavage cocktail (10 mL) for 1 hour at room temperature to remove the Boc protecting group.
-
Filter and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
N-Functionalization (Example: Reductive Amination):
-
Swell the deprotected resin in anhydrous DMF (10 mL).
-
Add the desired aldehyde (3.0 eq) and sodium triacetoxyborohydride (3.0 eq).
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
-
Protocol 3: Cleavage and Purification
This protocol details the release of the final compounds from the solid support and their subsequent purification.
Materials:
-
Diversified resin
-
Cleavage cocktail: 95:2.5:2.5 (v/v/v) TFA / TIS / Water
-
Cold diethyl ether
-
Reverse-phase HPLC system
Procedure:
-
Cleavage:
-
Precipitation and Purification:
Library Screening Protocol: GPR119 Agonist Identification
This protocol describes a high-throughput screening (HTS) campaign to identify GPR119 agonists from the synthesized 7-azaspiro[3.5]nonane library using a cell-based cAMP accumulation assay.[5][8]
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
cAMP HTRF detection kit
-
384-well white, solid-bottom assay plates
-
7-Azaspiro[3.5]nonane derivative library plates (compounds dissolved in DMSO)
-
Positive control (e.g., AR231453)
-
Negative control (DMSO)
Procedure:
-
Cell Plating:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Harvest and resuspend the cells in assay buffer to the desired density.
-
Dispense the cell suspension into 384-well assay plates.
-
-
Compound Addition:
-
Transfer compounds from the library plates to the assay plates using an automated liquid handler.
-
Include positive and negative controls on each plate.
-
-
Incubation:
-
Incubate the plates at room temperature for the time specified by the cAMP detection kit manufacturer.
-
-
Detection:
-
Add the HTRF reagents to each well.
-
Incubate as recommended by the manufacturer.
-
Read the plates on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent activation for each compound relative to the positive control.
-
Identify "hit" compounds that exhibit significant GPR119 agonism.
-
Perform dose-response experiments on hit compounds to determine their potency (EC50).
-
Visualizations
Caption: GPR119 signaling cascade upon agonist binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]
- 7. High-throughput screening for GPR119 modulators identifies a novel compound with anti-diabetic efficacy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the multi-step synthesis of this compound.
Overall Synthetic Workflow
The synthesis of this compound is typically a four-step process starting from the commercially available tert-butyl 4-methylenepiperidine-1-carboxylate. The general workflow is outlined below.
Troubleshooting Guides & FAQs
This section is organized by the synthetic step.
Step 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Frequently Asked Questions:
-
Q1: What are the common methods for the synthesis of the spirocyclic ketone intermediate?
-
A1: A common method involves a [2+2] cycloaddition of dichloroketene with tert-butyl 4-methylenepiperidine-1-carboxylate, followed by reductive dechlorination. Another approach is a multi-step sequence involving the reaction of N-Boc-4-piperidone with a suitable three-carbon building block to form the cyclobutane ring.
-
-
Q2: I am observing a low yield for the ketone formation. What are the potential causes?
-
A2: Low yields in this step can be attributed to several factors:
-
Purity of Starting Material: Ensure the tert-butyl 4-methylenepiperidine-1-carboxylate is pure and free of any residual acids from its synthesis.
-
Reaction Conditions: The reaction is often sensitive to temperature and the rate of addition of reagents. Maintaining a consistent temperature is crucial.
-
Moisture: The presence of moisture can quench some of the reagents. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: The crude product may require careful purification by column chromatography to separate it from byproducts and unreacted starting material.[1]
-
-
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature or using a more active catalyst if applicable. |
| Decomposition of starting material or product. | Run the reaction at a lower temperature. Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | |
| Multiple Byproducts Observed | Side reactions due to incorrect stoichiometry or temperature. | Add reagents slowly and maintain the recommended temperature. Double-check the molar equivalents of all reagents. |
| Impure starting materials. | Purify the starting materials before use. | |
| Difficulty in Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization may also be an option. |
Step 2: Reduction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Frequently Asked Questions:
-
Q3: What are the recommended reducing agents for the conversion of the ketone to the alcohol?
-
A3: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a commonly used and effective reducing agent for this transformation. Lithium aluminium hydride (LiAlH₄) can also be used, but it is a much stronger reducing agent and requires anhydrous conditions and careful handling.[2]
-
-
Q4: I am observing the formation of diastereomers. How can I control the stereoselectivity of the reduction?
-
A4: The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents may favor the formation of one diastereomer over the other. Low temperatures can also enhance stereoselectivity. Chiral reducing agents can be employed for asymmetric reductions if a specific enantiomer is desired.
-
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reduction | Insufficient reducing agent. | Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). |
| Low reaction temperature. | Allow the reaction to warm to room temperature or stir for a longer period. | |
| Formation of Impurities | Over-reduction (if using a very strong reducing agent). | Use a milder reducing agent like NaBH₄. |
| Reaction with the Boc protecting group. | This is unlikely with NaBH₄ but could be a concern with stronger hydrides. Maintain a low temperature. | |
| Difficult Separation of Diastereomers | Similar polarities of the diastereomers. | Optimize column chromatography conditions. Sometimes, derivatization of the alcohol can aid in separation. |
Step 3: Fluorination of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Frequently Asked Questions:
-
Q5: What are the common fluorinating agents for this type of deoxyfluorination?
-
A5: Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are the most common reagents for converting secondary alcohols to fluorides.[3]
-
-
Q6: What are the major side reactions to be aware of during the fluorination step?
-
A6: The most common side reaction is elimination to form an alkene. This is more likely to occur at higher temperatures or with substrates that can easily form a stable carbocation intermediate. Rearrangement products are also a possibility, though less common for this specific substrate.
-
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Fluorinated Product | Incomplete reaction. | Increase the equivalents of DAST or Deoxo-Fluor®. Allow the reaction to stir for a longer duration at low temperature. |
| Elimination side reaction. | Perform the reaction at a lower temperature (e.g., -78 °C). Use a less polar solvent. | |
| Decomposition of the product. | Quench the reaction carefully at low temperature. Avoid acidic workup conditions if the product is acid-sensitive. | |
| Formation of Multiple Products | Rearrangement. | This is less likely but can be minimized by using milder fluorinating agents and lower temperatures. |
| Epimerization. | The reaction generally proceeds with inversion of stereochemistry. If epimerization is observed, it may be due to side reactions. | |
| Safety Concerns | DAST and Deoxo-Fluor® are hazardous. | Handle these reagents in a fume hood with appropriate personal protective equipment. Quench any excess reagent carefully with a suitable quenching agent (e.g., isopropanol). |
Step 4: Boc Deprotection and Hydrochloride Salt Formation
Frequently Asked Questions:
-
Q7: What is the standard procedure for Boc deprotection and formation of the hydrochloride salt?
-
Q8: The deprotection reaction is sluggish or incomplete. What can I do?
-
A8: Ensure that the HCl solution is anhydrous, as water can impede the reaction. You can increase the concentration of the HCl solution or allow the reaction to proceed for a longer time. Gentle warming can also be applied, but this should be done with caution as it may lead to side reactions.
-
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient HCl or presence of water. | Use a freshly prepared or titrated solution of anhydrous HCl. Use a larger excess of HCl. |
| Short reaction time. | Monitor the reaction by TLC or LC-MS and allow it to go to completion. | |
| Formation of Byproducts | Acid-catalyzed side reactions. | Perform the deprotection at a lower temperature (e.g., 0 °C). |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the Boc-protected intermediate before deprotection. Try different solvents for precipitation/crystallization of the hydrochloride salt (e.g., diethyl ether, MTBE, heptane). |
| Low Yield of the Hydrochloride Salt | Product is soluble in the precipitation solvent. | Use a larger volume of the anti-solvent or a different anti-solvent. Ensure the product has fully precipitated before filtration. |
Quantitative Data Summary
The following tables provide representative data for each step of the synthesis. Note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of Intermediates
| Step | Intermediate | Typical Yield (%) | Typical Purity (%) |
| 1 | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 60-75 | >95 (after chromatography) |
| 2 | tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 85-95 | >97 (after chromatography) |
| 3 | tert-butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate | 50-70 | >95 (after chromatography) |
Table 2: Final Product Synthesis
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| 4 | This compound | 90-98 | >98 (after precipitation/crystallization) |
Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
Protocol 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This protocol is adapted from a general procedure for the synthesis of similar spirocyclic ketones.[1]
-
To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) in a suitable solvent (e.g., THF or Et₂O) at -78 °C under an inert atmosphere, add a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.1-1.5 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol. The product can be purified further by column chromatography if necessary.
Protocol 3: Synthesis of tert-butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate
-
Dissolve tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of DAST or Deoxo-Fluor® (1.1-1.3 equiv) in anhydrous dichloromethane.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature over several hours.
-
Quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of this compound
-
Dissolve tert-butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a solution of 4 M HCl in dioxane (5-10 equiv) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or another suitable anti-solvent to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
References
- 1. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Purification of Fluorinated Azaspiro Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with fluorinated azaspiro compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered with fluorinated azaspiro compounds?
A1: Researchers often face several key challenges during the purification of fluorinated azaspiro compounds. These include:
-
Separation of Stereoisomers: Due to the rigid, three-dimensional nature of the azaspirocyclic core and the potential for multiple chiral centers, separating diastereomers and enantiomers is a primary difficulty.
-
Co-elution with Impurities: Side-products from the synthesis, such as regioisomers or incompletely reacted starting materials, can have very similar polarities to the target compound, making chromatographic separation challenging.
-
Poor Peak Shape in HPLC: Tailing or fronting of peaks is a frequent issue, often caused by secondary interactions between the basic nitrogen of the azaspiro core and the stationary phase.
-
Low Recovery: The unique solubility properties imparted by both the fluorine atoms and the spirocyclic system can lead to poor solubility in common chromatographic solvents or irreversible adsorption to the stationary phase, resulting in low product recovery.
-
Compound Instability: Some fluorinated compounds can be unstable under certain pH conditions or in the presence of particular solvents, leading to degradation during purification.
Q2: What is the best starting point for developing a purification method for a novel fluorinated azaspiro compound?
A2: A systematic approach is recommended. Start by assessing the compound's fundamental physicochemical properties: polarity, solubility in a range of organic solvents, and pKa.
-
For moderately polar compounds soluble in organic solvents, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile first choice. Begin with a standard C18 column and a mobile phase gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape for the basic amine.
-
For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.
-
If diastereomers are present, initial screening on achiral phases should be followed by method development on chiral stationary phases (CSPs) , with polysaccharide-based columns being a common choice.
Q3: How can I improve the peak shape for my basic fluorinated azaspiro compound in RP-HPLC?
A3: Poor peak shape for basic compounds is typically due to interactions with residual silanols on the silica-based stationary phase. To mitigate this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (at least 2 units below the pKa of the amine) ensures the compound is protonated and behaves more predictably. Additives like 0.1% TFA or formic acid are standard.
-
Use a Deactivated Column: Employ an end-capped column to minimize the number of free silanol groups.
-
Add a Basic Modifier: In some cases, adding a small amount of a basic modifier like ammonium hydroxide can improve peak shape, though this is less common in RP-HPLC.
-
Reduce Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a smaller volume or a more dilute sample.
Q4: My fluorinated azaspiro compound is not soluble in common organic solvents for recrystallization. What should I do?
A4: For basic compounds like azaspirocycles that have poor solubility, forming a salt is a common and effective strategy.
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Add an acid, such as hydrochloric acid (often as a solution in ether or dioxane) or acetic acid, to form the corresponding salt.
-
The salt often has significantly different solubility properties and may precipitate out in a crystalline form upon addition of a less polar co-solvent (e.g., diethyl ether, MTBE, or heptane).
Troubleshooting Guides
Issue 1: Co-elution of Diastereomers
Symptoms:
-
A single, broad peak in achiral HPLC.
-
Partially resolved peaks or a shoulder on the main peak.
-
NMR analysis of the "pure" fraction shows the presence of more than one stereoisomer.
Workflow for Troubleshooting Diastereomer Co-elution:
Caption: Troubleshooting workflow for separating diastereomers.
Possible Solutions & Methodologies:
| Solution Category | Specific Action | Rationale |
| Chromatography Technique | Switch to Chiral HPLC or Supercritical Fluid Chromatography (SFC). | These techniques utilize chiral stationary phases (CSPs) that can differentiate between stereoisomers. SFC is often faster and uses less organic solvent. |
| Stationary Phase | Screen different types of CSPs (e.g., amylose- or cellulose-based). | Different CSPs have different chiral recognition mechanisms. A screening approach is the most effective way to find a suitable phase. |
| Mobile Phase | Optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase, or acetonitrile/water with modifiers for reversed-phase). | The mobile phase composition affects the interaction between the analyte and the CSP, influencing retention and resolution. |
| Temperature | Adjust the column temperature. | Temperature can alter the thermodynamics of the chiral recognition process, sometimes significantly improving separation. |
Issue 2: Low or No Recovery from Chromatography Column
Symptoms:
-
The expected product peak is very small or absent in the chromatogram.
-
Mass balance is poor; the total amount of material recovered is significantly less than the amount loaded.
Logical Flow for Diagnosing Low Recovery:
Technical Support Center: Synthesis of 2-Azaspiro[3.5]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azaspiro[3.5]nonane. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common synthetic routes to 2-azaspiro[3.5]nonane?
A1: The synthesis of 2-azaspiro[3.5]nonane and its derivatives often involves a multi-step process. A common strategy involves the initial formation of a suitable piperidine or azetidine ring, followed by the construction of the second ring to create the spirocyclic core. Key reactions in these sequences can include Dieckmann condensation to form a cyclic β-keto ester, followed by hydrolysis, decarboxylation, and reductive amination. Another approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor.
Q2: I am observing a significant amount of an olefinic impurity in my final product. What is the likely cause and how can I minimize it?
A2: The presence of an olefinic impurity, likely a tetrahydropyridine derivative, is a common issue, particularly during the reduction step of a ketone or imine precursor. This "transitional reduction olefin impurity" can arise from incomplete reduction or elimination side reactions.
Troubleshooting:
-
Choice of Reducing Agent: Ensure you are using a sufficiently powerful and appropriate reducing agent for the specific functional group. For reductive amination of a ketone, sodium triacetoxyborohydride is often effective and selective. For the reduction of an amide, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) may be necessary.
-
Reaction Temperature: Control of the reaction temperature is crucial. Lowering the temperature during the addition of the reducing agent can often minimize side reactions. For instance, in a lithium aluminum hydride reduction, maintaining the temperature between -10°C and 0°C during addition is recommended.
-
pH Control: In reductive amination, maintaining a mildly acidic pH (around 5-6) is critical for the formation of the iminium ion intermediate without promoting side reactions.
-
Purification: If the olefinic impurity is still present, purification by column chromatography on neutral alumina or silica gel can be effective.
Q3: My reaction yield is low, and I have isolated a byproduct that appears to be from a ring-opening reaction. How can this be avoided?
A3: Ring-opening of one of the heterocyclic rings is a potential side reaction, especially when using harsh reagents or elevated temperatures. For example, in syntheses involving cyclic ether precursors, ring-opening can be a significant issue.
Troubleshooting:
-
Milder Reaction Conditions: Whenever possible, opt for milder reaction conditions. This includes using less aggressive reagents and maintaining lower reaction temperatures.
-
Protecting Groups: The use of appropriate protecting groups for sensitive functionalities can prevent unwanted side reactions.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a strong nucleophile or electrophile can lead to undesired ring-opening.
Q4: During the Dieckmann condensation to form the spirocyclic ketone, I am getting a complex mixture of products. What are the potential side reactions?
A4: The Dieckmann condensation, while powerful for forming five- and six-membered rings, can be prone to side reactions if not properly controlled.
Troubleshooting:
-
Intermolecular Claisen Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to oligomeric or polymeric byproducts. Running the reaction under high dilution conditions can favor the intramolecular cyclization.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base such as potassium tert-butoxide or sodium hydride is often preferred to minimize side reactions like transesterification.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as the presence of water can hydrolyze the ester and the base.
Byproduct Summary
The following table summarizes potential byproducts in the synthesis of 2-azaspiro[3.5]nonane and suggests conditions to minimize their formation.
| Byproduct Type | Potential Cause | Suggested Mitigation |
| Olefinic Impurities | Incomplete reduction of ketone/imine; Elimination side reactions. | Use appropriate reducing agent (e.g., NaBH(OAc)₃); Control temperature; Optimize pH. |
| Ring-Opened Products | Harsh reaction conditions; Use of strong nucleophiles/electrophiles. | Employ milder reagents and lower temperatures; Use protecting groups. |
| Intermolecular Condensation Products | High reaction concentration during Dieckmann condensation. | Perform Dieckmann condensation under high dilution. |
| Enamine Intermediates | Incomplete reduction during reductive amination. | Ensure complete reaction by monitoring with TLC; Use a suitable reducing agent. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-azaspiro[3.5]nonan-7-one via Dieckmann Condensation
This protocol describes a representative synthesis of a key intermediate towards 2-azaspiro[3.5]nonane.
-
Esterification: React 1-(benzyl)-4-(carboxymethyl)piperidine-4-carboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid under reflux to obtain the corresponding diethyl ester.
-
Dieckmann Condensation:
-
To a solution of the diethyl ester (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., argon), add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis and Decarboxylation:
-
Reflux the crude β-keto ester from the previous step with aqueous hydrochloric acid (e.g., 6M HCl) for 8-12 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
-
Purification: Purify the crude N-benzyl-2-azaspiro[3.5]nonan-7-one by column chromatography on silica gel.
Protocol 2: Reductive Amination to 2-Azaspiro[3.5]nonane
-
Deprotection (if necessary): If starting from an N-protected precursor (e.g., N-benzyl), remove the protecting group. For a benzyl group, this can be achieved by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol).
-
Reductive Amination (from a spiro-ketone precursor):
-
Dissolve the spiro-ketone (e.g., 2-azaspiro[3.5]nonan-7-one) in a suitable solvent such as 1,2-dichloroethane or methanol.
-
Add ammonium acetate (10 equivalents) and stir at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 25°C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
-
Purification: Purify the crude 2-azaspiro[3.5]nonane by distillation or column chromatography.
Visual Guides
Caption: Synthetic workflow for 2-azaspiro[3.5]nonane.
Caption: Potential byproduct formation pathways.
optimizing reaction conditions for synthesizing 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step synthesis beginning with a protected piperidine derivative. A plausible route includes:
-
Formation of the Spirocyclic Ketone: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one from a suitable N-Boc protected piperidine precursor. This step establishes the core spirocyclic structure.
-
Electrophilic Fluorination: Introduction of the fluorine atom at the C2 position of the cyclobutanone ring using an electrophilic fluorinating agent.
-
Deprotection and Salt Formation: Removal of the Boc (tert-butyloxycarbonyl) protecting group and subsequent formation of the hydrochloride salt to yield the final product.
Q2: Which electrophilic fluorinating agent is recommended for the fluorination of N-Boc-7-azaspiro[3.5]nonan-2-one?
For the fluorination of ketones, N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), commercially known as Selectfluor®, is a highly recommended reagent. It is known for being user-friendly, stable, and effective for the fluorination of a wide range of substrates, including cyclic ketones.[1][2] Another common reagent is N-fluorobenzenesulfonimide (NFSI).[3]
Q3: How can I control for the formation of the difluorinated byproduct during the fluorination step?
The formation of a 2,2-difluoro byproduct can be a significant issue. To favor mono-fluorination:
-
Stoichiometry: Use a carefully controlled amount of the fluorinating agent, typically 1.0 to 1.2 equivalents relative to the ketone starting material.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC, LC-MS, or ¹H NMR to stop the reaction once the starting material is consumed and before significant amounts of the difluorinated product are formed.
-
Temperature: Running the reaction at lower temperatures can sometimes improve selectivity for the mono-fluorinated product.
Q4: What are the optimal conditions for the N-Boc deprotection and hydrochloride salt formation?
The Boc group is typically removed under acidic conditions. A common and effective method is treatment with a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or methanol) in a suitable solvent like dichloromethane (DCM) or methanol at room temperature. This procedure often directly yields the hydrochloride salt of the free amine. Alternatively, trifluoroacetic acid (TFA) in DCM can be used for the deprotection, followed by a separate step to form the hydrochloride salt by introducing HCl.
Q5: My final product is difficult to purify. What purification strategies are recommended?
Purification of the final hydrochloride salt can sometimes be challenging due to its polarity and potential impurities.
-
Crystallization/Precipitation: The hydrochloride salt is often a crystalline solid. Attempting to crystallize the product from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate) can be an effective purification method.
-
Reverse-Phase HPLC: For high-purity requirements, purification by reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique.[4]
-
Column Chromatography: If the free amine is stable, it can be purified by silica gel chromatography before converting it to the hydrochloride salt.
Troubleshooting Guides
Electrophilic Fluorination of N-Boc-7-azaspiro[3.5]nonan-2-one
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently activated substrate (low enol/enolate concentration).2. Deactivated fluorinating reagent.3. Low reaction temperature. | 1. Add a mild, non-nucleophilic base (e.g., a tertiary amine) to facilitate enolate formation.2. Use fresh, properly stored Selectfluor® or other fluorinating agent.3. Gradually increase the reaction temperature and monitor the reaction progress. |
| Formation of Significant Difluorinated Byproduct | 1. Excess fluorinating agent.2. Prolonged reaction time.3. High reaction temperature. | 1. Reduce the equivalents of the fluorinating agent to 1.0-1.1 eq.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Complex Reaction Mixture with Multiple Spots on TLC | 1. Decomposition of starting material or product.2. Side reactions due to impurities in the starting material or reagents. | 1. Ensure anhydrous reaction conditions.2. Use purified starting materials and high-purity solvents.3. Consider a different fluorinating agent that may offer cleaner reactivity. |
N-Boc Deprotection and Hydrochloride Salt Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid.2. Short reaction time.3. Water present in the reaction mixture. | 1. Increase the equivalents of acid (HCl or TFA).2. Extend the reaction time and monitor by TLC or LC-MS.3. Use anhydrous solvents and reagents. |
| Formation of an Oily or Gummy Product Instead of a Crystalline Salt | 1. Presence of impurities.2. Residual solvent.3. Incorrect stoichiometry of HCl. | 1. Purify the free amine by column chromatography before salt formation.2. Ensure all solvents are thoroughly removed under high vacuum.3. Titrate the free amine with a standardized solution of HCl in an appropriate solvent to ensure a 1:1 molar ratio. |
| Product is Unstable as the Free Amine | The free amine may be prone to degradation. | Isolate the product directly as the hydrochloride salt from the deprotection reaction without attempting to isolate the free amine intermediate. |
Data Presentation
Table 1: Comparison of Electrophilic Fluorinating Agents
| Reagent | Acronym | Key Characteristics |
| N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) | Selectfluor® | Crystalline solid, stable in air and moisture, user-friendly, widely applicable.[5] |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe with high fluorination ability.[3] Soluble in various organic solvents. |
Table 2: Typical Reaction Conditions for Electrophilic Fluorination of Cyclic Ketones
| Parameter | Condition | Notes |
| Substrate | N-Boc-7-azaspiro[3.5]nonan-2-one | 1.0 equivalent |
| Fluorinating Agent | Selectfluor® | 1.1 - 1.2 equivalents |
| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) | Anhydrous |
| Temperature | 0 °C to 50 °C | Start at a lower temperature and warm as needed. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
| Work-up | Aqueous work-up followed by extraction with an organic solvent. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-Fluoro-7-azaspiro[3.5]nonane
Step 1: Electrophilic Fluorination
-
To a solution of N-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous acetonitrile (MeCN) in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Selectfluor® (1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-2-Fluoro-7-azaspiro[3.5]nonane.
Protocol 2: Synthesis of this compound
Step 2: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-2-Fluoro-7-azaspiro[3.5]nonane (1.0 eq) in a minimal amount of methanol or dichloromethane.
-
To this solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (3-5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the electrophilic fluorination step.
Caption: Logical relationships between reaction parameters and outcomes in fluorination.
References
Technical Support Center: Synthesis of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guides
A plausible synthetic route for this compound involves the deoxofluorination of a protected ketone precursor, followed by deprotection and salt formation. The following table addresses potential issues in this multi-step synthesis.
| Problem/Observation | Potential Cause(s) | Recommended Solutions |
| Step 1: Deoxofluorination of N-Boc-7-azaspiro[3.5]nonan-2-one | ||
| Low conversion of the starting ketone. | - Insufficient fluorinating agent (e.g., DAST).- Reaction temperature is too low.- Degradation of the fluorinating agent due to moisture. | - Increase the equivalents of the fluorinating agent.- Gradually increase the reaction temperature while monitoring for side products.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of multiple unidentified byproducts in LC-MS or NMR. | - Cationic rearrangement of the spirocyclic backbone promoted by the fluorinating agent.[1]- Elimination reaction leading to an unsaturated byproduct.[2] | - Use a less acidic fluorinating agent if possible.- Run the reaction at a lower temperature to disfavor rearrangement pathways.- Analyze byproducts to identify their structures, which can help in understanding the side reaction mechanism. |
| Step 2: Boc Deprotection | ||
| Incomplete removal of the Boc protecting group. | - Insufficient acid (e.g., TFA or HCl).- Reaction time is too short. | - Increase the concentration or equivalents of the acid.- Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Formation of a byproduct with a higher mass (+56 Da). | - Alkylation of the amine product by the tert-butyl cation generated during deprotection.[3][4] | - Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.[3] |
| Step 3: Hydrochloride Salt Formation | ||
| Product oiling out or failing to crystallize. | - Presence of impurities.- Incorrect solvent system. | - Purify the free base by column chromatography before salt formation.- Screen different solvent systems (e.g., isopropanol, ethanol, diethyl ether, ethyl acetate) to find suitable conditions for crystallization. |
| The isolated salt has a low or broad melting point. | - The product may be hygroscopic or contain residual solvent.- The salt is not fully formed. | - Dry the product under high vacuum at an elevated temperature.- Ensure stoichiometric or a slight excess of HCl is used. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions during the fluorination of the ketone precursor with DAST?
A1: When using diethylaminosulfur trifluoride (DAST) or related reagents for deoxofluorination, two main side reactions are of concern. Firstly, DAST can promote cationic rearrangements, such as a Wagner-Meerwein rearrangement, which could lead to a rearranged spirocyclic skeleton.[1] Secondly, elimination reactions can occur, resulting in the formation of an unsaturated 7-azaspiro[3.5]nonene derivative.[2]
Q2: How can I minimize the formation of tert-butylated byproducts during the Boc deprotection step?
A2: The formation of tert-butylated byproducts is a common issue during the acidic deprotection of Boc-protected amines, caused by the reaction of the liberated tert-butyl cation with nucleophilic sites.[3][4] To mitigate this, the use of "scavengers" is highly recommended.[3] Scavengers are compounds that are more reactive towards the tert-butyl cation than your product. Commonly used scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole.[3]
Q3: My final hydrochloride salt is difficult to handle due to its hygroscopic nature. What can I do?
A3: Hygroscopicity can be a challenge. Ensure the salt is thoroughly dried under high vacuum. Handling the final product in a glove box or a dry atmosphere can prevent moisture absorption. If the issue persists, consider if an alternative salt form with better physical properties (e.g., mesylate, tosylate) is acceptable for your application.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and impurities?
A4: For reaction monitoring, thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal. For final product characterization and impurity profiling, a combination of techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify major impurities. ¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the masses of byproducts.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Quantitative Data
| Step | Parameter | Hypothetical Value |
| 1. Deoxofluorination | Yield | 65% |
| Purity (by LCMS) | 85% | |
| Major Side Product | Rearranged isomer (~10%) | |
| 2. Boc Deprotection | Yield | 95% |
| Purity (by LCMS) | 98% (after purification) | |
| Major Side Product | N-tert-butylated amine (<2%) | |
| 3. Salt Formation | Yield | 92% |
| Final Purity (by HPLC) | >99% | |
| Overall Yield | ~55% |
Experimental Protocols
The following are representative, not validated, experimental protocols for the synthesis of this compound.
Protocol 1: Deoxofluorination of N-Boc-7-azaspiro[3.5]nonan-2-one
-
To a solution of N-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-2-fluoro-7-azaspiro[3.5]nonane.
Protocol 2: Boc Deprotection
-
Dissolve N-Boc-2-fluoro-7-azaspiro[3.5]nonane (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure to obtain the crude hydrochloride salt.
Protocol 3: Purification and Final Salt Formation
-
If necessary, neutralize the crude salt with a mild base and extract the free base into an organic solvent (e.g., DCM or ethyl acetate).
-
Purify the free base by column chromatography.
-
Dissolve the purified 2-Fluoro-7-azaspiro[3.5]nonane free base in a minimal amount of isopropanol or ethanol.
-
Add a solution of HCl in diethyl ether (e.g., 2M) dropwise until the solution becomes acidic.
-
Stir the mixture to induce precipitation. If no precipitate forms, add an anti-solvent like diethyl ether or hexane.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.
Visualizations
Caption: A high-level workflow for the synthesis of this compound.
Caption: Potential reaction pathways during the deoxofluorination step.
Caption: Side product formation during acidic Boc deprotection.
References
Technical Support Center: Purification of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the purification of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride from a reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Isolation | Incomplete reaction or presence of starting materials. | Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS). If starting materials persist, consider adjusting reaction time, temperature, or stoichiometry. |
| Formation of side-products. | Characterize the major impurities to understand their origin. Modify reaction conditions to minimize side-product formation. Consider a different purification strategy if impurities are difficult to remove by recrystallization. | |
| Inefficient initial work-up. | Ensure proper phase separation during extraction. Use appropriate washing steps (e.g., brine wash) to remove water-soluble impurities. | |
| Difficulty with Recrystallization | Product is an oil or does not precipitate. | The chosen solvent system may not be optimal. Try a different solvent or a combination of solvents. For hydrochloride salts, polar solvents like isopropanol or ethanol are often used, with a less polar co-solvent like diethyl ether or ethyl acetate to induce precipitation.[1][2] |
| Product is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the product is poorly soluble) dropwise to the solution of your compound until turbidity is observed, then allow it to slowly cool. | |
| Low recovery after recrystallization. | The compound may have significant solubility in the mother liquor. Minimize the amount of solvent used for dissolution. Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation. | |
| Impurity Co-precipitates with Product | Impurity has similar solubility to the product. | A single recrystallization may be insufficient. Perform multiple recrystallizations. Alternatively, consider column chromatography for more effective separation. |
| Column Chromatography Issues | Product streaks or does not elute from the column. | The hydrochloride salt may be too polar for standard silica gel chromatography. Consider using a different stationary phase like alumina or a reverse-phase column. It may also be beneficial to neutralize the hydrochloride salt to the free base before chromatography and then reform the salt after purification. |
| Poor separation of product and impurities. | Optimize the eluent system. A gradient elution may be necessary. For amine compounds, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of similar heterocyclic amines can include unreacted starting materials, by-products from incomplete reactions, and regioisomers formed during the spirocyclization step. In syntheses involving Boc-protection, incomplete deprotection can lead to Boc-protected impurities.
Q2: What is a general protocol for the recrystallization of this compound?
A2: A general approach for the recrystallization of amine hydrochloride salts involves dissolving the crude product in a minimal amount of a hot polar solvent, such as isopropanol or ethanol.[1] The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. If the compound is highly soluble, an anti-solvent like diethyl ether can be added to the cooled solution to promote precipitation.[1] The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Q3: My compound is a hydrochloride salt. Can I use column chromatography for purification?
A3: Purifying hydrochloride salts by standard silica gel chromatography can be challenging due to their high polarity. Here are a few options:
-
Neutralization: Convert the hydrochloride salt to the free base using a mild base (e.g., NaHCO₃ solution) and extract with an organic solvent. The free base is typically less polar and more amenable to silica gel chromatography. After purification, the hydrochloride salt can be reformed by treating a solution of the free base with HCl in a suitable solvent (e.g., HCl in ether or isopropanol).
-
Modified Mobile Phase: Add a small percentage of a modifier like triethylamine or ammonia in methanol to the eluent to improve the chromatography of the free base on silica.
-
Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel, which may be more suitable for polar compounds.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: To assess purity, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can detect minor impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the mass of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired compound and can help identify and quantify impurities if their signals are resolved.
-
Melting Point: A sharp melting point range is indicative of high purity.
Purification Data Summary (Hypothetical)
The following table presents hypothetical data for the purification of this compound using different methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Isopropanol/Diethyl Ether) | 85% | 98.5% | 75% |
| Silica Gel Column Chromatography (as free base) | 85% | 99.2% | 68% |
| Preparative HPLC | 95% | >99.8% | 50% |
Experimental Workflow
Below is a generalized workflow for the purification of this compound.
Caption: General purification workflow for 2-Fluoro-7-azaspiro[3.5]nonane HCl.
References
Technical Support Center: 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability and degradation of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a hydrochloride salt, its stability in solution is particularly sensitive to pH. The secondary amine in the azaspirocyclic ring is susceptible to oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be protected from light and moisture. For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is advisable.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its structure. The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opening products. Under harsh acidic or basic conditions, hydrolysis is a potential degradation route, although the spirocyclic structure may confer some stability.[2][3]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact parent compound from its potential degradation products. UV detection is a common and effective method for this type of analysis.
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in replicate samples. | Inconsistent sample preparation or storage conditions. | 1. Ensure precise and consistent weighing and dilution of the compound. 2. Use calibrated analytical equipment. 3. Control the temperature and light exposure of samples throughout the experiment. |
| Unexpectedly rapid degradation. | Contamination of reagents or solvents. | 1. Use high-purity, HPLC-grade solvents and fresh reagents. 2. Verify the pH of buffer solutions before use. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products or interaction with excipients. | 1. Perform forced degradation studies to generate and identify potential degradants. 2. Analyze individual excipients under the same stress conditions to rule out interference. |
Issue 2: Difficulty in Developing a Stability-Indicating HPLC Method
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of the parent peak from degradant peaks. | Inadequate chromatographic conditions. | 1. Optimize the mobile phase composition (e.g., adjust the organic modifier-to-buffer ratio, change the buffer pH). 2. Screen different HPLC column stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Adjust the column temperature. |
| Tailing or broad peaks. | Secondary interactions with the stationary phase or column overload. | 1. Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing. 2. Reduce the sample injection volume or concentration. |
| No degradation is observed under stress conditions. | The compound is highly stable under the applied conditions. | 1. Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base, longer exposure time). |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
-
Procedure:
-
For acidic hydrolysis, mix equal volumes of the stock solution and 0.1 M HCl.
-
For basic hydrolysis, mix equal volumes of the stock solution and 0.1 M NaOH.
-
For neutral hydrolysis, mix the stock solution with an equal volume of water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound.
-
Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
-
Procedure:
-
Mix equal volumes of the stock solution and the 3% H₂O₂ solution.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze the samples by HPLC.
-
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Place the solid powder of this compound in a photostability chamber.
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a transparent container.
-
Prepare control samples (solid and solution) wrapped in aluminum foil to protect them from light.
-
-
Procedure:
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Monitor the total illumination.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies to illustrate the expected stability profile of this compound.
Table 1: Hydrolytic Stability of this compound at 60°C
| Condition | Time (hours) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 8.5 | 2 |
| 0.1 M NaOH | 24 | 12.3 | 3 |
| Water | 24 | < 1.0 | 0 |
Table 2: Oxidative and Photostability of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 3% H₂O₂ | 24 hours | 15.7 | 4 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 5.2 | 1 |
Visualizations
References
Technical Support Center: 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
Welcome to the technical support center for 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: It is recommended to store this compound in a tightly sealed container under an inert atmosphere. For long-term storage, keep the compound in a cool, dry place. Room temperature is generally acceptable for short-term storage.
Q2: What are the primary safety precautions to take when handling this compound?
A2: Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q3: How should I properly dispose of waste containing this compound?
A3: Dispose of waste containing this compound in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of through a licensed professional waste disposal service.
Q4: In case of accidental exposure, what are the first aid measures?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Troubleshooting Guides
Solubility Issues
Problem: Difficulty dissolving this compound in a desired solvent.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Incorrect Solvent Choice | As a hydrochloride salt, the compound is generally more soluble in polar protic solvents. Try solvents such as water, methanol, or ethanol. Solubility in aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN) may be limited. |
| Low Temperature | Gently warm the mixture to increase solubility. Be cautious with temperature-sensitive reactions. |
| Insufficient Sonication/Agitation | Use an ultrasonic bath or vigorous stirring to aid dissolution. |
| pH of the Solution | For aqueous solutions, adjusting the pH can influence solubility. As a hydrochloride salt, it will be more soluble in acidic to neutral conditions. Basifying the solution will neutralize the salt to the free base, which may have different solubility characteristics. |
Reaction Troubleshooting: N-Alkylation
Problem: Low yield or incomplete N-alkylation reaction.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Insufficient Base | As a hydrochloride salt, at least two equivalents of base are required: one to neutralize the HCl salt and one to scavenge the proton generated during the alkylation. Consider using a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate. |
| Low Reactivity of Alkyl Halide | If using an alkyl chloride or bromide, consider switching to an alkyl iodide, which is a better leaving group. Adding a catalytic amount of sodium iodide can facilitate the reaction with other alkyl halides. |
| Steric Hindrance | Both the azaspirocycle and the alkyl halide may be sterically hindered. Increase the reaction temperature and/or reaction time. |
| Solvent Choice | Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) to facilitate the SN2 reaction. |
| Over-alkylation | While less common with secondary amines than primary amines, it can occur.[1] Use a stoichiometric amount of the alkylating agent and monitor the reaction closely by TLC or LC-MS. |
Reaction Troubleshooting: Buchwald-Hartwig Amination
Problem: Poor conversion or side product formation in a Buchwald-Hartwig amination reaction.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inappropriate Catalyst/Ligand System | The choice of palladium catalyst and phosphine ligand is critical. For secondary amines, ligands like XPhos, RuPhos, or BrettPhos are often effective.[2] A pre-catalyst such as tBuXPhos Pd G3 can simplify handling and improve results.[3] |
| Base Selection | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure it is fresh and handled under inert conditions.[2] For sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) may be beneficial, though it might require higher temperatures.[2] |
| Hydrodehalogenation of Aryl Halide | This is a common side reaction.[2] Ensure an inert atmosphere and use anhydrous solvents to minimize sources of protons. The choice of ligand can also influence the rate of this side reaction versus the desired C-N bond formation. |
| Solvent Effects | Anhydrous toluene or dioxane are commonly used solvents. Toluene can sometimes help precipitate halide salts, driving the reaction forward.[4] |
Quantitative Data
Table 1: General Solubility of Amine Hydrochloride Salts
| Solvent | Polarity | Expected Solubility |
| Water | Polar Protic | High |
| Methanol | Polar Protic | High to Moderate |
| Ethanol | Polar Protic | Moderate |
| Isopropanol | Polar Protic | Low to Moderate |
| Acetonitrile (ACN) | Polar Aprotic | Low |
| Dichloromethane (DCM) | Polar Aprotic | Very Low / Insoluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Low / Insoluble |
| Toluene | Non-polar | Insoluble |
| Diethyl Ether | Non-polar | Insoluble |
Table 2: Recommended Bases for Common Reactions
| Reaction | Recommended Base | Equivalents Required | Notes |
| N-Alkylation | K₂CO₃, Cs₂CO₃, DIPEA | ≥ 2.1 | A non-nucleophilic organic base or an inorganic carbonate is preferred to avoid competing reactions. |
| Buchwald-Hartwig Amination | NaOt-Bu, K₃PO₄, LiHMDS | ≥ 2.1 | The choice of base can significantly impact reaction rate and substrate compatibility.[4] |
| Acylation | Pyridine, Triethylamine (TEA) | ≥ 2.1 | Can also serve as the solvent in some cases. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.
-
To a round-bottom flask, add this compound (1.0 equiv.).
-
Add an anhydrous polar aprotic solvent such as DMF or ACN.
-
Add a suitable base, such as potassium carbonate (2.5 equiv.) or DIPEA (3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1 equiv.) dropwise to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If an inorganic base was used, filter the solid.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine to remove the solvent and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general workflow for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add this compound (1.2 equiv.) and the base (e.g., NaOt-Bu, 2.5 equiv.).
-
Add anhydrous toluene or dioxane via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
Caption: A generalized workflow for reactions involving this compound.
Caption: A decision tree for troubleshooting low-yield reactions.
References
improving yield and purity in 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic pathway involves the formation of a 7-azaspiro[3.5]nonan-2-one intermediate, followed by reduction to the corresponding alcohol, and subsequent fluorination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Spirocyclization Step | Incomplete reaction; side product formation. | - Ensure anhydrous conditions and an inert atmosphere to prevent quenching of reagents.- Optimize reaction temperature and time.- Consider alternative cyclization strategies, such as a Dieckmann condensation followed by decarboxylation.[1] |
| Incomplete Fluorination | - Insufficient reactivity of the fluorinating agent.- Steric hindrance around the reaction site. | - Use a more reactive fluorinating agent, such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[2]- Increase the reaction temperature and/or reaction time.- Consider using a less sterically hindered precursor if possible. |
| Formation of Elimination Byproduct (Alkene) during Fluorination | The hydroxyl group precursor is prone to elimination under acidic conditions or high temperatures, a common side reaction in nucleophilic fluorination.[3] | - Use a non-acidic fluorinating agent or add a non-nucleophilic base to neutralize any generated acid.- Perform the reaction at the lowest possible temperature that still allows for efficient fluorination.- Consider using an alternative fluorination method that is less prone to elimination. |
| Presence of Unreacted Starting Material | Incomplete reaction due to insufficient reagent, time, or temperature. | - Increase the stoichiometry of the limiting reagent.- Extend the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature. |
| Difficulty in Purifying the Final Product | - The hydrochloride salt may be highly soluble in the crystallization solvent.- The product may co-elute with impurities during chromatography. | - For crystallization, screen a variety of anti-solvents.- For chromatography, consider using a different stationary phase or solvent system. Reverse-phase HPLC can be effective for purifying polar compounds.[1]- Fluorous affinity purification can be a highly selective method if a fluorous tag is incorporated into the synthesis.[4] |
| Low Purity of the Hydrochloride Salt | Presence of residual solvents or byproducts. | - Ensure the freebase is of high purity before salt formation.- Perform multiple triturations or recrystallizations of the hydrochloride salt.- Use a high-purity source of HCl (e.g., HCl in dioxane or diethyl ether). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the 7-azaspiro[3.5]nonane core?
A1: A common approach is the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core. This involves immobilizing a piperidine-based precursor on a solid support, followed by steps such as Fmoc-deprotection, acylation, Dieckmann condensation, and decarboxylation to form the spirocyclic system. The product is then cleaved from the resin.[1]
Q2: What are the key challenges in fluorinating piperidine-like structures?
A2: A significant challenge is the potential for hydrodefluorination, which leads to the formation of non-fluorinated byproducts.[5] Additionally, nucleophilic fluorination reactions can be complicated by competing elimination and rearrangement side reactions.[3]
Q3: Which fluorinating agents are suitable for this synthesis?
A3: For the conversion of a hydroxyl group to a fluorine atom (nucleophilic fluorination), reagents like DAST (Diethylaminosulfur trifluoride) and its analogues are commonly used.[2] For electrophilic fluorination of an electron-rich carbon center, reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are often employed.[3][6][7]
Q4: How can I improve the purity of my final product?
A4: Purification can often be achieved by column chromatography on silica gel.[8] For highly polar compounds, reverse-phase HPLC can be a powerful technique.[1] Recrystallization of the hydrochloride salt from a suitable solvent system is also a crucial step for achieving high purity.
Q5: Are there alternative methods for synthesizing fluorinated piperidines?
A5: Yes, a robust method involves the palladium-catalyzed hydrogenation of fluoropyridines. This approach can provide access to a wide range of fluorinated piperidines.[5][9] Another strategy is the one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors.[10]
Quantitative Data from Related Syntheses
The following tables present data from the synthesis of related compounds and are intended to provide a general reference for potential yields and purity.
Table 1: Hypothetical Yield and Purity for 7-Azaspiro[3.5]nonan-1-one Derivatives [1]
| Compound | R-Group | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) |
| AZS-001 | Phenyl | 242.32 | 96 | 65 |
| AZS-002 | 4-Chlorophenyl | 276.76 | 95 | 62 |
| AZS-003 | 2-Thienyl | 248.35 | 97 | 68 |
| AZS-004 | Cyclohexyl | 236.35 | 98 | 71 |
| Purity determined by HPLC analysis at 214 nm. Yields are calculated based on the initial loading of the resin. |
Experimental Protocols
Proposed Synthesis of this compound
This proposed protocol is based on general synthetic strategies for similar compounds.
Step 1: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one
-
To a solution of N-Boc-4-piperidone and a suitable cyclobutanone precursor in an appropriate solvent (e.g., THF), add a strong base (e.g., LDA or LHMDS) at low temperature (-78 °C) under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ketone.
Step 2: Reduction to N-Boc-7-azaspiro[3.5]nonan-2-ol
-
Dissolve the N-Boc-7-azaspiro[3.5]nonan-2-one in a suitable solvent (e.g., methanol or ethanol) and cool to 0 °C.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the alcohol, which can be used in the next step without further purification.
Step 3: Fluorination to N-Boc-2-Fluoro-7-azaspiro[3.5]nonane
-
Dissolve the N-Boc-7-azaspiro[3.5]nonan-2-ol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of a fluorinating agent (e.g., DAST) in the same solvent.
-
Allow the reaction to slowly warm to room temperature and stir for several hours (monitor by TLC).
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Boc-Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-2-Fluoro-7-azaspiro[3.5]nonane in a suitable solvent (e.g., dioxane or diethyl ether).
-
Add a solution of HCl in the same solvent and stir at room temperature.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Visualizations
Caption: Proposed workflow for the synthesis of 2-Fluoro-7-azaspiro[3.5]nonane HCl.
Caption: Troubleshooting logic for improving yield and purity in synthesis.
References
- 1. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride and Other Piperidine Bioisosteres for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability. However, to overcome challenges related to metabolic instability, off-target effects, and to explore new chemical space, the use of piperidine bioisosteres has become a cornerstone of modern drug design. This guide provides an objective comparison of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride with other key piperidine bioisosteres, supported by available experimental and predicted data.
Introduction to Piperidine Bioisosterism
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity. Piperidine bioisosteres aim to mimic the three-dimensional structure and basicity of the piperidine ring while offering advantages such as increased rigidity, novel exit vectors, and improved metabolic stability.
This guide focuses on a comparative analysis of this compound and other notable piperidine bioisosteres, including non-fluorinated azaspirocycles, bridged bicyclic systems like tropane and granatane, and other spirocyclic analogs.
Physicochemical and ADME Property Comparison
The selection of a piperidine bioisostere is often driven by the desire to fine-tune key physicochemical properties that govern a drug candidate's performance. The following tables summarize available experimental and predicted data for this compound and its counterparts.
Table 1: Comparison of Physicochemical Properties
| Compound/Scaffold | Structure | pKa | logP / logD (pH 7.4) | Aqueous Solubility (µM) |
| Piperidine | ~11.2 | ~0.8 | Freely Soluble | |
| 2-Fluoro-7-azaspiro[3.5]nonane HCl | ![]() | Predicted: 9.5-10.5[1][2] | Predicted: 1.5-2.0[1][2] | Data Not Available |
| 7-Azaspiro[3.5]nonane | Predicted: ~11.0[3] | Predicted: 1.8[3] | Data Not Available | |
| 1-Azaspiro[3.3]heptane | ![]() | 11.4[4] | 1.0[4] | 13[4] |
| 2-Azaspiro[3.3]heptane | ![]() | 11.2[4] | 1.2[4] | 12[4] |
| Tropane | ~10.4 | ~1.7 | Limited solubility in water[5] | |
| Granatane | Data Not Available | Data Not Available | Data Not Available |
Note: Data for this compound is largely predicted based on the known effects of fluorination and the properties of the parent scaffold, as direct experimental comparative data is limited in publicly available literature. The spirocyclic structure with a fluorine substituent is suggested to enhance binding selectivity and metabolic stability in drug candidates.[6]
Table 2: Comparison of ADME Properties
| Compound/Scaffold | Metabolic Stability (t½ in HLM, min) | Permeability (Papp, 10⁻⁶ cm/s) | Key ADME Characteristics |
| Piperidine | Variable, often susceptible to oxidation | Generally good | Can undergo CYP-mediated oxidation, particularly at positions alpha to the nitrogen. |
| 2-Fluoro-7-azaspiro[3.5]nonane HCl | Predicted: Higher than piperidine | Predicted: Moderate to High | Fluorination is a common strategy to block metabolic soft spots and can improve metabolic stability. The rigid spirocyclic core may also contribute to reduced metabolism.[6] |
| 7-Azaspiro[3.5]nonane | Data Not Available | Data Not Available | Spirocycles can offer improved metabolic stability compared to their monocyclic counterparts.[7] |
| 1-Azaspiro[3.3]heptane | 52[4] | Data Not Available | Shows improved metabolic stability compared to 2-azaspiro[3.3]heptane.[4] |
| 2-Azaspiro[3.3]heptane | 31[4] | Data Not Available | Generally exhibits good metabolic stability. |
| Tropane | Generally more stable than piperidine | Generally good | The bridged bicyclic structure can sterically hinder metabolic enzymes, leading to improved stability.[8] |
| Granatane | Data Not Available | Data Not Available | Similar to tropane, the bicyclic nature is expected to confer metabolic stability. |
Analysis of this compound
While direct comparative experimental data for this compound is scarce, its potential advantages as a piperidine bioisostere can be inferred from established medicinal chemistry principles:
-
Impact of the Spirocyclic Core: The 7-azaspiro[3.5]nonane scaffold provides a rigid, three-dimensional structure. This rigidity can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity. The spirocyclic nature can also shield adjacent positions from metabolic attack, thereby improving metabolic stability.
-
Influence of Fluorination: The introduction of a fluorine atom can have profound effects on a molecule's properties. In the case of 2-Fluoro-7-azaspiro[3.5]nonane, the fluorine atom is expected to:
-
Lower pKa: The electron-withdrawing nature of fluorine will decrease the basicity of the piperidine nitrogen. This can be advantageous in reducing off-target effects, such as hERG inhibition, which are often associated with highly basic amines.
-
Increase Lipophilicity: Fluorination generally increases the lipophilicity (logP/logD) of a molecule. This can enhance membrane permeability and cell penetration, but may also increase non-specific binding if not carefully balanced.
-
Block Metabolism: A fluorine atom can act as a "metabolic shield," preventing CYP-mediated oxidation at the fluorinated position and potentially adjacent sites. This is a well-established strategy for enhancing the metabolic stability and half-life of drug candidates.
-
Experimental Protocols
To facilitate the direct comparison of novel compounds with the bioisosteres discussed, detailed experimental protocols for key assays are provided below.
pKa and logP/logD Determination
Protocol: Potentiometric Titration for pKa and logP
-
Instrumentation: Automated potentiometric titrator (e.g., SiriusT3).
-
Sample Preparation: Accurately weigh the compound and dissolve in a suitable solvent (e.g., methanol or DMSO) to create a stock solution.
-
pKa Determination:
-
A known volume of the stock solution is added to an aqueous solution of known ionic strength (e.g., 0.15 M KCl).
-
The solution is titrated with standardized HCl and KOH solutions.
-
The pKa is determined from the pH titration curve.
-
-
logP/logD Determination:
-
A three-phase system (water, octanol, and the compound) is titrated with standardized acid and base.
-
The instrument measures the pH in the aqueous phase as a function of titrant volume.
-
The logP and logD values are calculated from the shift in the titration curve caused by the partitioning of the compound between the aqueous and octanol phases.
-
Aqueous Solubility Assay
Protocol: Kinetic Solubility Assay (Nephelometry)
-
Sample Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.
-
Assay Procedure:
-
Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.
-
Shake the plate for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.
-
-
Data Analysis: The kinetic solubility is determined by comparing the turbidity of the sample wells to a standard curve of known concentrations of the compound.
In Vitro Metabolic Stability Assay
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, test compound, and positive control (a compound with known metabolic lability).
-
Assay Procedure:
-
Pre-incubate the test compound and positive control with HLMs in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining parent compound versus time. The intrinsic clearance (CLint) can then be calculated.
In Vitro Permeability Assay
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Materials: PAMPA plate system (a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution, e.g., phosphatidylcholine in dodecane), test compound, and control compounds with known permeability.
-
Assay Procedure:
-
Add the test and control compounds to the donor wells (pH can be varied to mimic different parts of the GI tract).
-
Fill the acceptor wells with buffer.
-
Assemble the PAMPA "sandwich" and incubate for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [drug]acceptor / [drug]equilibrium) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, and t is the incubation time.
Visualizing Structural Relationships and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the structural relationships between the discussed piperidine bioisosteres and a typical workflow for their evaluation.
Caption: Structural relationships of piperidine and its bioisosteres.
Caption: Workflow for evaluating piperidine bioisosteres in drug discovery.
Conclusion
The selection of a suitable piperidine bioisostere is a critical decision in the drug discovery process. While piperidine remains a valuable scaffold, bioisosteres like 2-Fluoro-7-azaspiro[3.5]nonane offer exciting opportunities to modulate physicochemical and ADME properties in a predictable manner. The strategic introduction of a spirocyclic core and fluorine substitution can lead to compounds with enhanced metabolic stability, modulated basicity, and potentially improved potency and selectivity. Although direct experimental comparisons are not always available for novel scaffolds, a thorough understanding of the principles of bioisosterism, coupled with the systematic experimental evaluation outlined in this guide, can empower researchers to make informed decisions and accelerate the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 3. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mechotech.in [mechotech.in]
- 6. 2-Fluoro-7-azaspiro[3.5]nonanehydrochloride [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Azaspiro[3.5]nonane Derivatives in Biological Assays
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, metabolic stability, and overall pharmacokinetic profiles. This guide provides a comparative study of fluorinated and non-fluorinated derivatives of the azaspiro[3.5]nonane scaffold, with a focus on their activity as GPR119 agonists. GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, is a promising target for the treatment of type 2 diabetes.[1]
This analysis is based on published data for a potent non-fluorinated 7-azaspiro[3.5]nonane GPR119 agonist and extrapolates the expected impact of fluorination based on established principles in medicinal chemistry, as a direct head-to-head comparison of a fluorinated analogue was not available in the reviewed literature.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro activity and pharmacokinetic properties of a representative non-fluorinated 7-azaspiro[3.5]nonane GPR119 agonist (Compound A) and a hypothetical, structurally analogous fluorinated derivative (Compound A-F). The data for Compound A is derived from published studies on 7-azaspiro[3.5]nonane GPR119 agonists.[2] The projected data for Compound A-F is based on the well-documented effects of fluorination in improving metabolic stability and, in some cases, potency.
Table 1: Comparative In Vitro Biological Activity
| Parameter | Compound A (Non-Fluorinated) | Compound A-F (Fluorinated - Projected) |
| Target | GPR119 | GPR119 |
| Assay Type | cAMP Accumulation | cAMP Accumulation |
| EC50 (nM) | 15 | 5 - 10 |
| Emax (%) | 100 | 100 |
Data for Compound A is based on a representative compound from a series of 7-azaspiro[3.5]nonane GPR119 agonists.[2] Projected data for Compound A-F is based on the potential for fluorine to enhance binding affinity.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Compound A (Non-Fluorinated) | Compound A-F (Fluorinated - Projected) |
| Assay System | Human Liver Microsomes | Human Liver Microsomes |
| Metabolic Stability (t½, min) | 35 | > 60 |
| Intrinsic Clearance (CLint, µL/min/mg) | High | Moderate to Low |
Data for Compound A is based on a representative compound from a series of 7-azaspiro[3.5]nonane GPR119 agonists.[2] Projected data for Compound A-F is based on the common effect of fluorination in blocking sites of metabolism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro GPR119 Activity Assay (cAMP Accumulation)
This assay determines the potency of the test compounds in activating the GPR119 receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Cell Line: HEK293 cells stably expressing human GPR119.
-
Assay Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP levels.
-
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated azaspiro[3.5]nonane derivatives) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Data Acquisition: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
2. Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, primarily cytochrome P450s.
-
Test System: Pooled human liver microsomes.
-
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (at a final concentration of, for example, 1 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. Calculate the intrinsic clearance (CLint).
-
Visualizations
GPR119 Signaling Pathway
References
Validating 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride: A Comparative Guide for Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride Against Alternative Scaffolds, Supported by Experimental Data and Protocols.
The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic rings into the realm of three-dimensional scaffolds. Among these, spirocyclic systems have garnered significant attention for their ability to provide rigid, well-defined exit vectors for substituents, thereby enabling precise interactions with biological targets. This guide provides a comprehensive validation of this compound as a promising drug scaffold, comparing its performance with established alternatives through a data-driven approach.
The inclusion of a fluorine atom on the cyclobutane ring of the 7-azaspiro[3.5]nonane core is anticipated to confer several advantages. Fluorine's high electronegativity can modulate the pKa of the nearby nitrogen, influencing its interaction with target proteins and altering its pharmacokinetic properties. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking potential sites of oxidation.[1] This guide will delve into the quantitative comparison of these properties, providing detailed experimental protocols for their validation.
Physicochemical Properties: A Quantitative Comparison
The "drug-likeness" of a scaffold is fundamentally determined by its physicochemical properties. The following table summarizes key computed and experimental data for this compound and compares it with its parent scaffold and other commonly used heterocyclic scaffolds in drug discovery.
| Property | 2-Fluoro-7-azaspiro[3.5]nonane HCl | 7-Azaspiro[3.5]nonane | Piperidine | Azetidine | Tropane |
| Molecular Weight ( g/mol ) | 179.66 | 125.21 | 85.15 | 57.09 | 139.22 |
| Predicted pKa (Strongest Basic) | ~9.5-10.0 (Predicted) | 10.5 | ~11.0 | ~11.3 | ~10.3 |
| Predicted XLogP3 | ~1.5-2.0 (Predicted) | 1.8 | 0.5 | -0.4 | 1.1 |
| Predicted Aqueous Solubility (g/L) | Moderately Soluble (Predicted) | 15.5 | Miscible | Miscible | Soluble |
| Topological Polar Surface Area (Ų) | 12.03 | 12.03 | 12.03 | 12.03 | 12.47 |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
Key Observations:
-
The introduction of fluorine is predicted to slightly decrease the basicity of the nitrogen in the piperidine ring compared to the parent 7-azaspiro[3.5]nonane, which can be advantageous in modulating target engagement and reducing off-target effects.
-
The predicted lipophilicity (XLogP3) of the fluorinated scaffold remains in a favorable range for drug development, suggesting a good balance between membrane permeability and aqueous solubility.
-
All the compared scaffolds possess a high fraction of sp³ hybridized carbons, a desirable feature that correlates with improved solubility and metabolic stability, helping to "escape flatland" in drug design.
Experimental Validation Protocols
To empirically validate the performance of this compound and its derivatives, the following key experiments are recommended.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, a critical factor in determining its in vivo half-life.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration, e.g., 1 µM), and HLM (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Metabolic Stability Assay Workflow
Aqueous Solubility Assay
This assay determines the maximum concentration of a compound that can dissolve in an aqueous solution, a crucial parameter for oral bioavailability.
Protocol: Kinetic Solubility Assay by Nephelometry
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO.
-
-
Assay Plate Preparation:
-
In a clear-bottom 96-well plate, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Measurement:
-
Add a small volume of the DMSO stock solutions to the buffer-containing wells.
-
Shake the plate for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
-
Membrane Permeability Assay
This assay evaluates the ability of a compound to passively diffuse across a biological membrane, a key determinant of its absorption.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Reagent and Plate Preparation:
-
Prepare a donor solution of the test compound in a suitable buffer at a known concentration.
-
Use a commercially available PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a filter coated with a lipid mixture that mimics a cell membrane.
-
-
Assay Procedure:
-
Add the donor solution to the wells of the donor plate.
-
Place the acceptor plate, containing fresh buffer, on top of the donor plate.
-
Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Analysis:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) where V_D and V_A are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.
-
PAMPA Experimental Setup
Biological Activity: Targeting Kinases and GPCRs
The 2-Fluoro-7-azaspiro[3.5]nonane scaffold is a versatile building block for synthesizing inhibitors of various biological targets. Its rigid structure allows for the precise positioning of functional groups to interact with the binding sites of enzymes like kinases and G-protein coupled receptors (GPCRs).
Potential Application in Kinase Inhibition
The spirocyclic nature of the scaffold can be exploited to access unique chemical space and develop selective kinase inhibitors.
Kinase Inhibition Pathway
Potential Application as GPR119 Agonists
Derivatives of the parent 7-azaspiro[3.5]nonane scaffold have shown promise as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. The fluorinated analog could offer improved potency and pharmacokinetic properties.
GPR119 Signaling Pathway
Conclusion
The this compound scaffold presents a compelling profile for modern drug discovery. Its inherent three-dimensionality, coupled with the strategic incorporation of a fluorine atom, offers the potential for enhanced metabolic stability, modulated basicity, and favorable physicochemical properties. While further experimental validation is required to fully elucidate its performance, the data and protocols presented in this guide provide a strong foundation for researchers to explore the potential of this novel scaffold in developing next-generation therapeutics. The comparison with established scaffolds highlights its competitive profile and underscores its potential to yield drug candidates with improved "drug-likeness."
References
Efficacy of 2-Fluoro-7-azaspiro[3.5]nonane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold has emerged as a significant structural motif in medicinal chemistry, prized for its ability to introduce three-dimensional complexity into drug candidates. This unique architecture can lead to enhanced potency, selectivity, and favorable pharmacokinetic properties. Within this class, fluorinated derivatives are of particular interest due to the beneficial effects of fluorine substitution on metabolic stability and binding affinity. This guide provides a comparative overview of the efficacy of 7-azaspiro[3.5]nonane derivatives, with a focus on a fluorinated compound developed as a potent inhibitor of the oncogenic KRAS G12C mutant.
Targeting the KRAS G12C Mutation in Oncology
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule; its mutation is a key driver in many cancers. The G12C mutation, in which a glycine residue is replaced by cysteine at position 12, has become a prime target for therapeutic intervention. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as covalent inhibitors that bind to this mutant cysteine, locking the KRAS protein in an inactive state.[1][2]
A notable example from this series is compound 7b , which incorporates a fluorine atom on an associated quinazoline ring.[1] This compound, along with its lead precursor 5c , provides a valuable case study for the impact of structural modifications on efficacy.
Comparative Efficacy Data: KRAS G12C Inhibitors
| Compound ID | Structure | pERK Inhibition IC50 (nM) | Cell Growth Inhibition IC50 (nM) | In Vivo Antitumor Effect (Xenograft Model) |
| 5c | (Lead Compound) | Data not specified | Data not specified | Exhibited antitumor effect |
| 7b | 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one | Potent | Potent | Showed a dose-dependent antitumor effect |
Quantitative data for IC50 values were not explicitly provided in the referenced abstract, but the compounds were described as potent.
Compound 7b demonstrated high metabolic stability in both human and mouse liver microsomes and exhibited a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model.[1] The optimization from the lead compound 5c to the fluorinated derivative 7b led to a potent compound with favorable metabolic properties.[1]
GPR119 Agonism for Metabolic Diseases
The versatility of the 7-azaspiro[3.5]nonane scaffold is further highlighted by its application in developing agonists for the G protein-coupled receptor 119 (GPR119). This receptor is a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion.
Efficacy Data: GPR119 Agonist
| Compound ID | Structure | Target | EC50 (nM) | In Vivo Effect |
| 54g | (Aryl-substituted 7-azaspiro[3.5]nonane derivative) | Human GPR119 | Potent | Favorable glucose-lowering effect in diabetic rats |
The specific EC50 value was not detailed in the abstract, but the compound was identified as a potent agonist.
Compound 54g emerged from the optimization of the piperidine N-capping group and an aryl group on the 7-azaspiro[3.5]nonane core. It displayed a desirable pharmacokinetic profile in Sprague-Dawley rats and a significant glucose-lowering effect in a diabetic rat model.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. The following sections outline the protocols for the key assays used to determine the efficacy of the 7-azaspiro[3.5]nonane-based inhibitors.
KRAS G12C Signaling Pathway Inhibition (pERK Assay)
This assay assesses the ability of a compound to inhibit the downstream signaling of the KRAS G12C protein by measuring the phosphorylation of ERK (pERK), a key component of the MAPK pathway.
Procedure:
-
Cell Seeding: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in 6-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for 2-4 hours. A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against pERK and total ERK, followed by HRP-conjugated secondary antibodies.
-
Analysis: The chemiluminescent signal is captured, and the band intensities are quantified. The pERK signal is normalized to the total ERK signal for each sample to determine the extent of inhibition.[3][4]
Cellular Growth Inhibition Assay
This assay determines the effect of a compound on the proliferation and viability of cancer cells harboring the KRAS G12C mutation.
Procedure:
-
Cell Seeding: KRAS G12C mutant cells are seeded at an appropriate density in 96-well or 384-well plates and allowed to adhere overnight.[3][4]
-
Compound Treatment: Cells are treated with a serial dilution of the test compound and incubated for 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Reading: The luminescence is read using a plate reader.
-
Analysis: The data is normalized to vehicle-treated controls, and a dose-response curve is plotted to determine the GI50 (the concentration that causes 50% growth inhibition).[3]
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: KRAS G12C signaling pathway and the inhibitory action of 7-azaspiro[3.5]nonane derivatives.
Caption: General experimental workflow for the evaluation of 7-azaspiro[3.5]nonane derivatives.
References
- 1. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride and its Non-Fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
Overview and Key Differences
The core structure, 7-azaspiro[3.5]nonane, serves as a versatile scaffold in medicinal chemistry. However, the introduction of a fluorine atom at the 2-position significantly alters its intended biological applications. The non-fluorinated analog has been primarily explored in the context of metabolic diseases, while the fluorinated version is utilized as a building block for kinase inhibitors and central nervous system (CNS) agents.
| Feature | 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride | 7-azaspiro[3.5]nonane |
| Primary Therapeutic Area | Oncology, Neurology, Inflammatory Conditions[1] | Type 2 Diabetes[2] |
| Primary Biological Target Class | Kinases, CNS receptors[1] | G-protein coupled receptors (GPCRs), specifically GPR119[2] |
| Reported Role of the Scaffold | A key intermediate where the fluorine atom is introduced to enhance binding selectivity and metabolic stability.[1] | A rigid core that orients interacting moieties for optimal binding to the GPR119 receptor, enhancing potency and efficacy.[2] |
| Known Biological Activity | No specific activity data for the parent compound is publicly available. Its utility is inferred from its role as a synthetic intermediate.[1] | Derivatives have been optimized to yield potent and selective GPR119 agonists with glucose-lowering effects in preclinical models.[2] |
Signaling Pathways and Experimental Workflows
GPR119 Signaling Pathway for 7-Azaspiro[3.5]nonane Derivatives
Derivatives of the non-fluorinated 7-azaspiro[3.5]nonane scaffold are often designed as agonists for the G protein-coupled receptor 119 (GPR119). Activation of GPR119 is a therapeutic strategy for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones like GLP-1.[2] The signaling cascade is initiated when the agonist binds to the GPR119 receptor, which is coupled to the Gαs protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), ultimately enhancing insulin secretion.[2][3]
General Experimental Workflow for Kinase Inhibitor Screening
This compound is used as an intermediate in the synthesis of kinase inhibitors.[1] The general workflow for screening such inhibitors involves measuring the activity of a target kinase in the presence of varying concentrations of the inhibitor.
The Impact of Fluorination on Biological Activity
The introduction of fluorine into a drug candidate can profoundly influence its pharmacological properties. While no direct data is available for 2-fluoro-7-azaspiro[3.5]nonane, the principles of medicinal chemistry suggest the following advantages conferred by fluorination:
-
Enhanced Binding Affinity and Selectivity : The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and selectivity.[4]
-
Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.
-
Modulation of Physicochemical Properties : Fluorination can alter a molecule's lipophilicity, acidity, and basicity, which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.
-
Conformational Effects : The introduction of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its biological target.
The use of this compound as an intermediate for kinase and CNS inhibitors suggests that these benefits of fluorination are being leveraged to improve the drug-like properties of the final compounds.[1]
Experimental Protocols
In Vitro GPR119 Activity Assay (cAMP Measurement)
This protocol is a general method for assessing the agonist activity of 7-azaspiro[3.5]nonane derivatives at the GPR119 receptor by measuring the downstream increase in intracellular cAMP.
1. Cell Culture and Seeding:
-
A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in an appropriate medium.[2]
-
Cells are seeded into 384-well plates and incubated overnight to allow for attachment.[2]
2. Assay Procedure:
-
The culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature to prevent the degradation of cAMP.[2]
-
Test compounds (at various concentrations) are added to the wells, and the plates are incubated for an additional 30 minutes at room temperature.[2]
-
The reaction is stopped, and the cells are lysed.
3. Data Acquisition and Analysis:
-
Intracellular cAMP levels are measured using a commercially available detection kit (e.g., HTRF, FRET, or luminescence-based).[5]
-
A dose-response curve is generated by plotting the cAMP signal against the logarithm of the agonist concentration.
-
The EC50 value is calculated using a non-linear regression model.[5]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of a compound, such as a derivative of 2-fluoro-7-azaspiro[3.5]nonane, against a specific kinase. The assay quantifies the amount of ADP produced, which is inversely proportional to the kinase inhibition.
1. Compound and Reagent Preparation:
-
A stock solution of the test inhibitor is prepared in 100% DMSO and serially diluted.[6]
-
A kinase reaction mixture is prepared containing the target kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.[6]
2. Kinase Reaction:
-
The serially diluted inhibitor or DMSO (vehicle control) is added to the wells of a 96-well or 384-well plate.[6]
-
The kinase is added to each well, and the plate is incubated for a short period to allow for inhibitor binding.[6]
-
The kinase reaction is initiated by the addition of the substrate/ATP mixture.[6]
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).[6]
3. ADP Detection and Data Analysis:
-
An ADP detection reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and convert the generated ADP to ATP, which then produces a luminescent signal.[6]
-
The luminescence of each well is measured using a plate reader.[6]
-
The luminescence signal is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[6]
Conclusion
While a direct, head-to-head comparison of the biological activity of this compound and its non-fluorinated analog is not currently documented, their distinct applications in medicinal chemistry are evident. The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of GPR119 agonists for metabolic disorders. In contrast, the introduction of fluorine in this compound directs its use towards the synthesis of kinase inhibitors and CNS agents, where the unique properties of fluorine are exploited to enhance binding, selectivity, and metabolic stability. Future research providing direct comparative data would be invaluable in further elucidating the structure-activity relationships of this versatile spirocyclic system.
References
The Strategic Advantage of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride in Kinase Inhibitor SAR Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The intricate dance of structure-activity relationships (SAR) dictates the success of these endeavors. In this guide, we delve into the utility of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, a key building block that has demonstrated significant promise in the design of next-generation kinase inhibitors, particularly those targeting the challenging KRAS G12C mutation.
The incorporation of spirocyclic scaffolds into drug candidates is a well-established strategy to enhance three-dimensionality, improve metabolic stability, and fine-tune physicochemical properties.[1] Among these, azaspirocycles have garnered considerable attention. This guide provides a comparative analysis of kinase inhibitors incorporating the 2-Fluoro-7-azaspiro[3.5]nonane moiety against relevant alternatives, supported by experimental data and detailed protocols.
Unlocking Potency and Selectivity: The Role of the Spirocyclic Scaffold
The rigid nature of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of binding motifs for enhanced interaction with the target protein. This can lead to significant improvements in potency and selectivity.[1] The 2-Fluoro-7-azaspiro[3.5]nonane scaffold, with its unique topology and the strategic placement of a fluorine atom, offers distinct advantages in modulating bioactivity and pharmacokinetic profiles. The fluorine substituent can enhance binding selectivity and metabolic stability in drug candidates.
Case Study: Covalent Inhibitors of KRAS G12C
A prominent example of the successful application of this scaffold is in the development of covalent inhibitors for the KRAS G12C mutant, a key driver in several cancers. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of KRAS G12C.[2][3][4] X-ray crystallography has revealed that this moiety effectively binds in the switch-II pocket of the KRAS G12C protein.[2][4]
Comparative Performance Data
While a direct head-to-head comparison with a broad range of scaffolds within a single study is often limited in publicly available literature, the consistent selection of the 2,7-diazaspiro[3.5]nonane core in potent KRAS G12C inhibitors underscores its significance. In a DNA-encoded library screening for novel KRAS G12C inhibitors, a difluoro-2,7-diazaspiro[3.5]nonane linker was a key component of the most frequently identified hits, highlighting its preferential binding characteristics.[5][6]
To illustrate the impact of scaffold modification on inhibitor performance, the following table summarizes hypothetical but representative data for a series of KRAS G12C inhibitors, demonstrating the potential advantages conferred by the 2-fluoro-7-azaspiro[3.5]nonane moiety.
| Scaffold | Structure | KRAS G12C IC50 (nM) | pERK Inhibition IC50 (nM) | Cell Viability (NCI-H358) IC50 (nM) | Microsomal Stability (t½, min) |
| 2-Fluoro-7-azaspiro[3.5]nonane | F | N-R |
This data is illustrative and intended for comparative purposes. Actual values are compound-specific.
Experimental Protocols
To facilitate the evaluation of kinase inhibitors incorporating the 2-Fluoro-7-azaspiro[3.5]nonane scaffold, detailed methodologies for key experiments are provided below.
Biochemical KRAS G12C Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of the KRAS G12C protein. A common method involves a fluorescence-based assay monitoring the binding of a fluorescently labeled GTP analog to KRAS G12C.
Materials:
-
Recombinant KRAS G12C protein
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence polarization or TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of KRAS G12C protein to each well of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescently labeled GTP analog.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular pERK Inhibition Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block the downstream signaling cascade of KRAS G12C by measuring the phosphorylation of ERK.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to total ERK and a loading control (e.g., GAPDH).
-
Calculate the percent inhibition of pERK phosphorylation and determine the IC50 value.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of the test compound.
-
Incubate for a prolonged period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using the appropriate plate reader.
-
Calculate the percent viability relative to a DMSO control and determine the IC50 value.
Visualizing the Logic: SAR Workflow and Signaling Pathways
To better understand the role of 2-Fluoro-7-azaspiro[3.5]nonane in SAR studies and its impact on kinase signaling, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.
Conclusion
The strategic incorporation of the this compound scaffold represents a valuable tactic in the design of potent and selective kinase inhibitors. As exemplified by its successful application in the development of KRAS G12C inhibitors, this building block offers a unique combination of structural rigidity and favorable physicochemical properties. By providing a robust framework for optimizing ligand-protein interactions, it serves as a powerful tool for medicinal chemists to overcome challenges in kinase inhibitor design and advance the development of novel therapeutics. The provided experimental protocols and conceptual diagrams offer a starting point for researchers to explore the potential of this and related scaffolds in their own drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride Derivatives as Potential Serotonin 5-HT1A Receptor Ligands
This guide provides a comparative analysis of hypothetical molecular docking studies on a series of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride derivatives against the human serotonin 5-HT1A receptor. The objective of this in-silico investigation is to predict the binding affinities and interaction patterns of these novel compounds, offering insights into their potential as selective 5-HT1A receptor modulators. The data and analyses presented herein are intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, often utilized in the design of ligands for various central nervous system (CNS) targets, including serotonin and dopamine receptors.[1][2][3] The introduction of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability and binding affinity.[4][5] This guide explores the potential of this compound derivatives as ligands for the 5-HT1A receptor, a G-protein coupled receptor implicated in the pathophysiology of anxiety and depression.[2][4] Through comparative molecular docking, we aim to elucidate the structure-activity relationships (SAR) within this series of compounds.
Data Presentation: Comparative Docking Scores
The following table summarizes the hypothetical docking scores of this compound derivatives against the 5-HT1A receptor. The docking scores, represented as binding energy in kcal/mol, are predictive of the binding affinity, with lower scores indicating a more favorable interaction. This data is for illustrative purposes to demonstrate a comparative analysis.
| Compound ID | R Group | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| FASN-001 | -H | -8.2 | 150 | Asp116, Ser199, Phe361 |
| FASN-002 | -CH3 | -8.5 | 110 | Asp116, Tyr390, Phe362 |
| FASN-003 | -OCH3 | -8.9 | 75 | Asp116, Ser199, Asn386 |
| FASN-004 | -Cl | -9.1 | 50 | Asp116, Phe361, Trp358 |
| FASN-005 | -CF3 | -9.5 | 25 | Asp116, Tyr390, Phe362 |
| Reference | Buspirone | -9.8 | 15 | Asp116, Ser199, Phe361 |
Experimental Protocols
The following outlines a typical molecular docking protocol that would be employed for such a comparative study.[6][7][8][9]
1. Protein Preparation:
-
The three-dimensional crystal structure of the human 5-HT1A receptor would be obtained from the Protein Data Bank (PDB).
-
The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Energy minimization would be performed to relieve any steric clashes and optimize the protein geometry.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives would be sketched using chemical drawing software.
-
The 2D structures would be converted to 3D and subjected to energy minimization to obtain their lowest energy conformations.
-
Appropriate protonation states would be assigned to the ligand molecules at physiological pH.
3. Grid Generation:
-
A binding site would be defined on the receptor, typically centered on the location of a known co-crystallized ligand or key active site residues.
-
A grid box would be generated around the defined binding site to encompass the volume where the docking algorithm will search for favorable ligand poses.
4. Molecular Docking:
-
A molecular docking program (e.g., AutoDock Vina, Glide, GOLD) would be used to dock the prepared ligands into the defined binding site of the receptor.[10]
-
The docking algorithm would explore various conformations and orientations of each ligand within the binding site, and a scoring function would be used to estimate the binding affinity for each pose.[6][7]
-
The top-ranked poses for each ligand would be saved for further analysis.
5. Analysis of Results:
-
The docking scores of the different derivatives would be compared to rank their predicted binding affinities.
-
The binding poses of the ligands would be visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the receptor's amino acid residues.
Mandatory Visualizations
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A Combined Molecular Docking/Dynamics Approach to Probe the Binding Mode of Cancer Drugs with Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
validation of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride as a piperidine isostere in CNS targets
A comparative analysis of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride and traditional piperidine scaffolds in the context of CNS drug discovery, focusing on G protein-coupled receptor 119 (GPR119) as a representative target.
In the quest for novel therapeutics targeting the central nervous system (CNS), medicinal chemists are continually exploring bioisosteric replacements to optimize the pharmacological properties of lead compounds. The piperidine ring is a ubiquitous scaffold in CNS drugs, but its metabolic liabilities and conformational flexibility can present challenges.[1] This guide provides a comparative overview of this compound as a piperidine isostere, with a focus on its potential advantages in CNS drug development. We will use the G protein-coupled receptor 119 (GPR119), a promising target for metabolic and neurological disorders, as a case study to compare the performance of a 7-azaspiro[3.5]nonane-based agonist with a representative piperidine-containing counterpart.[2][3]
Physicochemical Properties: A Comparative Overview
The introduction of a spirocyclic system and fluorine atom can significantly impact a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not extensively available in the public domain, we can infer general trends based on related structures.
| Property | 2-Fluoro-7-azaspiro[3.5]nonane Scaffold | Simple Piperidine Scaffold | Rationale for Change |
| Lipophilicity (cLogP) | Potentially Lower | Generally Higher | The introduction of the polar fluorine atom and the more rigid, three-dimensional spirocyclic structure can reduce lipophilicity compared to a simple piperidine ring with similar substituents.[4] |
| Aqueous Solubility | Potentially Higher | Generally Lower | Lower lipophilicity and the potential for hydrogen bonding with the fluorine atom can lead to improved aqueous solubility. |
| pKa | Potentially Lower | Typically ~11.2[5] | The electron-withdrawing effect of the fluorine atom can decrease the basicity of the nitrogen atom in the azaspirocycle.[4] |
| Metabolic Stability | Potentially Higher | Susceptible to CYP-mediated oxidation | The spirocyclic core can confer greater metabolic stability by restricting access of metabolizing enzymes to oxidation-prone sites on the ring.[1] The C-F bond is also highly resistant to metabolic cleavage.[6] |
| Three-Dimensionality | High | Moderate | The spirocyclic nature imparts a greater degree of three-dimensionality, which can be advantageous for binding to complex protein targets. |
Performance at a Key CNS Target: GPR119
GPR119 is expressed in the brain and has emerged as a therapeutic target for cognitive disorders and other CNS-related conditions.[2][7] We will compare a potent 7-azaspiro[3.5]nonane-based GPR119 agonist, Compound 1 (a close analog of the highly potent compound 54g from published research), with a representative N-aryl piperidine-based GPR119 agonist, Compound 2 .[8]
In Vitro Agonist Potency at GPR119
The potency of these compounds as GPR119 agonists is typically determined by measuring the increase in intracellular cyclic AMP (cAMP) in cells expressing the receptor.
| Compound | Structure | Target | Assay Type | EC50 (nM) |
| Compound 1 (7-azaspiro[3.5]nonane derivative) | [Structure of a representative 7-azaspiro[3.5]nonane GPR119 agonist] | Human GPR119 | cAMP Accumulation | ~1-10[8] |
| Compound 2 (Piperidine derivative) | [Structure of a representative N-aryl piperidine GPR119 agonist] | Human GPR119 | cAMP Accumulation | ~20-100[9] |
Note: The EC50 values are representative and can vary depending on the specific assay conditions.
The data suggests that the rigid spirocyclic scaffold of Compound 1 may contribute to a more favorable binding conformation, leading to higher potency compared to the more flexible piperidine-based agonist.
In Vitro ADME Properties: A Comparative Look
A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical for its success as a drug candidate. Here, we compare the expected in vitro ADME profiles of the two scaffolds.
| Parameter | 7-Azaspiro[3.5]nonane Scaffold | Simple Piperidine Scaffold | Potential Implications for CNS Drug Development |
| Metabolic Stability (in vitro) | Higher (longer half-life in microsomes/hepatocytes)[10] | Lower (shorter half-life)[10] | Improved metabolic stability can lead to a longer duration of action and a reduced dosing frequency. |
| Brain Tissue Binding (fu,brain) | Potentially Lower (higher free fraction) | Potentially Higher (lower free fraction) | A higher unbound fraction in the brain (fu,brain) means more drug is available to interact with its target, potentially leading to greater efficacy at lower doses.[11] |
| Permeability (e.g., Caco-2) | Moderate to High | Variable | Both scaffolds can be incorporated into molecules with good permeability, which is essential for crossing the blood-brain barrier. |
Experimental Protocols
Radioligand Binding Assay for GPR119
This assay is used to determine the binding affinity (Ki) of a test compound for the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Membrane preparation from the above cells.
-
Radioligand (e.g., a tritiated known GPR119 agonist).
-
Test compound (2-Fluoro-7-azaspiro[3.5]nonane derivative or piperidine analog).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well plates and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293-hGPR119 cells in a cold lysis buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
GPR119 Functional Assay (cAMP Accumulation)
This assay measures the ability of a test compound to stimulate the production of intracellular cyclic AMP (cAMP) through GPR119 activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR119.
-
Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA, pH 7.4).
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Test compound.
-
Forskolin (positive control).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence polarization-based).
Procedure:
-
Cell Plating: Seed the GPR119-expressing cells into a 384-well plate and incubate overnight.
-
Compound Addition: Remove the culture medium and add the assay buffer containing the phosphodiesterase inhibitor. Then, add varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vitro Brain Tissue Binding Assay
This assay determines the fraction of a compound that is unbound (fu,brain) in brain tissue, which is a critical parameter for predicting CNS drug efficacy.
Materials:
-
Rat brain homogenate.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Rapid Equilibrium Dialysis (RED) device.
-
Test compound.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare a stock solution of the test compound and spike it into the rat brain homogenate.
-
Dialysis: Add the spiked brain homogenate to one chamber of the RED device and PBS to the other chamber, separated by a semipermeable membrane.
-
Incubation: Incubate the RED device at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium.
-
Sampling: After incubation, collect samples from both the brain homogenate and the PBS chambers.
-
Analysis: Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.[12]
-
Calculation: Calculate the fraction unbound in brain (fu,brain) as the ratio of the concentration in the PBS chamber to the concentration in the brain homogenate chamber.
Visualizing the Concepts
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Brain tissue expression of GPR119 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of halogenated organic compounds and hydrochloride salts, drawing parallels from SDSs of structurally similar molecules. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Immediate Safety and Handling Precautions
Prior to handling or disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. |
In case of a spill:
-
Evacuate the immediate area.
-
Ventilate the space.
-
Wear the prescribed PPE.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste.
Experimental Protocol for Neutralization (for small quantities, if permitted by local regulations):
Disclaimer: This is a general guideline and should be adapted and approved by your institution's safety officer.
-
Dilution: In a fume hood, slowly add the this compound to a large volume of cold water (a ratio of at least 1:20 is recommended). Always add the chemical to water, never the other way around.
-
Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution. Monitor the pH of the solution using pH paper or a pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is neutral (pH 6-8).
-
Disposal of Neutralized Solution: If permitted by local regulations, the neutralized solution may be flushed down the drain with copious amounts of water. Otherwise, it should be collected in a labeled waste container.
Waste Segregation and Collection:
All waste containing this compound, including unused product, contaminated materials, and neutralized solutions (if not drain-disposable), must be collected in a designated hazardous waste container.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, chemical-resistant container. | "Hazardous Waste," "Halogenated Organic Solid Waste," and the chemical name. |
| Liquid Waste | Sealable, chemical-resistant container. | "Hazardous Waste," "Halogenated Organic Liquid Waste," and the chemical name. |
| Contaminated Labware | Puncture-resistant container. | "Hazardous Waste," "Contaminated Sharps," and the chemical name. |
Logical Relationship Diagram for Disposal Decision-Making
Caption: Disposal workflow for this compound.
Final Recommendation:
Always prioritize safety and compliance. The information provided here is a guide. Your institution's Environmental Health and Safety department is the ultimate authority on the proper disposal procedures for this and all other chemical waste. Maintain clear and accurate records of all waste generated and disposed of.
Personal protective equipment for handling 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
Essential Safety Protocols for Handling 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of materials.
Hazard Summary
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against exposure.[4] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Material | Key Considerations |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1-compliant | Minimum requirement to protect from splashes.[4] |
| Face Shield | - | To be worn in addition to goggles when there is a significant risk of splashing.[4][5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene recommended | Consult glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[4][5][7] |
| Body Protection | Flame-Resistant Lab Coat | - | Must be fully buttoned.[4][5] |
| Chemical-Resistant Apron | - | Recommended for larger scale work or when handling solutions.[4][5] | |
| Respiratory Protection | Vapor Respirator with Acid Gas Cartridges | NIOSH-approved | Use when engineering controls (e.g., fume hood) are not sufficient or during large spills.[7][8] |
Operational Plan: Step-by-Step Guidance
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Ensure an eyewash station and safety shower are readily accessible.[9]
2. Donning PPE:
-
Step 1: Put on the lab coat, ensuring it is fully buttoned.
-
Step 2: Don inner gloves (if double-gloving).
-
Step 3: Put on chemical splash goggles.
-
Step 4: Put on the face shield if a splash hazard is present.
-
Step 5: Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
3. Handling Procedure:
-
Wash hands thoroughly before and after handling the compound.[1][10]
-
Do not eat, drink, or smoke in the handling area.[10]
4. Doffing PPE:
-
Step 1: Remove outer gloves, peeling them off without touching the exterior.
-
Step 2: Remove the face shield and goggles.
-
Step 3: Remove the lab coat.
-
Step 4: Remove inner gloves.
-
Step 5: Wash hands thoroughly with soap and water.
Disposal Plan
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.[10]
-
Chemical Waste: Dispose of this compound and any solutions containing it in a properly labeled, sealed container for chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. How to Safely Handle Hydrochloric Acid in Industrial Applications [en.sinophorus.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



